3-Cyclopropyl-1H-indene
Description
Structure
2D Structure
Properties
CAS No. |
153756-09-3 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-cyclopropyl-1H-indene |
InChI |
InChI=1S/C12H12/c1-2-4-11-9(3-1)7-8-12(11)10-5-6-10/h1-4,8,10H,5-7H2 |
InChI Key |
BQZHPPQEBJXLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CCC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyclopropyl-1H-indene
Disclaimer: The synthesis and characterization data for 3-Cyclopropyl-1H-indene presented in this document are hypothetical. A thorough review of scientific literature did not yield specific experimental details for this compound. Therefore, this guide provides a plausible synthetic route and predicted analytical data based on established chemical principles and data from analogous structures.
Introduction
Indene and its derivatives are important structural motifs in many natural products and biologically active molecules. The unique electronic and steric properties of the cyclopropyl group make it a valuable substituent in medicinal chemistry and materials science. This compound, combining these two moieties, is a molecule of significant synthetic interest. This guide outlines a proposed synthetic pathway and expected characterization parameters for this novel compound, aimed at researchers and professionals in drug development and chemical synthesis.
Proposed Synthesis of this compound
A plausible and efficient two-step synthesis of this compound is proposed, starting from the commercially available 1-indanone. The synthesis involves a Grignard reaction followed by an acid-catalyzed dehydration.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Cyclopropyl-1H-inden-1-ol
-
Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by a small crystal of iodine to initiate the reaction. A solution of cyclopropyl bromide (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.
-
Addition of 1-Indanone: A solution of 1-indanone (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared cyclopropylmagnesium bromide solution at 0 °C.
-
Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Isolation: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-cyclopropyl-1H-inden-1-ol, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: A round-bottom flask is charged with the crude 1-cyclopropyl-1H-inden-1-ol (1.0 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene. The flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Dehydration: The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization of this compound
The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques.
Caption: General experimental workflow for characterization.
Physical and Chemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₂ |
| Molecular Weight | 156.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, allylic, and cyclopropyl protons. The cyclopropyl protons are characteristically found in the upfield region.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.50 | m | 4H | Aromatic protons (H4, H5, H6, H7) |
| ~ 6.30 | t | 1H | Vinylic proton (H2) |
| ~ 3.30 | d | 2H | Allylic protons (H1) |
| ~ 1.80 | m | 1H | Cyclopropyl methine proton |
| ~ 0.80 - 1.00 | m | 2H | Cyclopropyl methylene protons |
| ~ 0.60 - 0.80 | m | 2H | Cyclopropyl methylene protons |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The cyclopropyl carbons are expected to have characteristic upfield chemical shifts.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145.0 | C7a |
| ~ 143.0 | C3a |
| ~ 140.0 | C3 |
| ~ 128.0 | Aromatic CH |
| ~ 126.0 | Aromatic CH |
| ~ 125.0 | C2 |
| ~ 124.0 | Aromatic CH |
| ~ 120.0 | Aromatic CH |
| ~ 38.0 | C1 |
| ~ 15.0 | Cyclopropyl CH |
| ~ 8.0 | Cyclopropyl CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[1][2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic and vinylic C-H stretch |
| ~ 3000 - 2850 | Medium | Aliphatic and cyclopropyl C-H stretch |
| ~ 1600, 1480, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~ 1020 | Medium | Cyclopropyl ring deformation |
| ~ 750 | Strong | Ortho-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 156 | [M]⁺ (Molecular ion) |
| 141 | [M - CH₃]⁺ |
| 128 | [M - C₂H₄]⁺ (Loss of ethylene from cyclopropyl ring) |
| 115 | [M - C₃H₅]⁺ (Loss of cyclopropyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of this compound. The proposed two-step synthesis from 1-indanone offers a practical and efficient route to this novel compound. The predicted analytical data provides a benchmark for researchers aiming to synthesize and characterize this molecule. This information is intended to facilitate further research into the properties and potential applications of cyclopropyl-substituted indenes in various fields of chemistry.
References
Spectroscopic Data for 3-Cyclopropyl-1H-indene: A Technical Guide
Disclaimer: As of October 2025, a comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data (NMR, IR, MS) for 3-Cyclopropyl-1H-indene. The information presented in this guide for the target molecule is therefore based on computational predictions. For comparative purposes, experimental data for the parent compound, 1H-indene, is provided.
Predicted Spectroscopic Data for this compound
The following data has been generated using computational chemistry models and should be considered as an estimation. Actual experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.2 | m | 4H | Aromatic-H |
| ~6.5 | t | 1H | H-2 |
| ~3.3 | d | 2H | H-1 |
| ~2.1 | m | 1H | Cyclopropyl-CH |
| ~0.9 | m | 2H | Cyclopropyl-CH₂ |
| ~0.6 | m | 2H | Cyclopropyl-CH₂ |
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-7a |
| ~143 | C-3a |
| ~140 | C-3 |
| ~127 | C-4 |
| ~126 | C-5 |
| ~125 | C-6 |
| ~124 | C-2 |
| ~120 | C-7 |
| ~36 | C-1 |
| ~12 | Cyclopropyl-CH |
| ~8 | Cyclopropyl-CH₂ |
Infrared (IR) Spectroscopy
Predicted Significant IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic & Vinylic C-H Stretch |
| ~3000 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1600 | Medium | C=C Stretch (Aromatic) |
| ~1460 | Medium | CH₂ Scissoring |
| ~750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |
Mass Spectrometry (MS)
Predicted Major Mass Spectral Fragments (Electron Ionization)
| m/z | Predicted Fragment |
| 156 | [M]⁺ (Molecular Ion) |
| 141 | [M - CH₃]⁺ |
| 128 | [M - C₂H₄]⁺ |
| 115 | [Indenyl]⁺ |
Experimental Spectroscopic Data for 1H-Indene (Reference Compound)
The following data for the parent compound, 1H-indene, is sourced from established spectral databases for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.47 | d | 7.5 | 1H | H-7 |
| 7.40 | d | 7.5 | 1H | H-4 |
| 7.26 | t | 7.5 | 1H | H-6 |
| 7.19 | t | 7.5 | 1H | H-5 |
| 6.88 | dt | 5.5, 2.0 | 1H | H-2 |
| 6.55 | dt | 5.5, 1.9 | 1H | H-3 |
| 3.39 | t | 1.9 | 2H | H-1 |
Experimental ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 145.8 | C-7a |
| 144.0 | C-3a |
| 131.7 | C-3 |
| 128.6 | C-2 |
| 126.4 | C-6 |
| 124.6 | C-5 |
| 123.5 | C-4 |
| 121.0 | C-7 |
| 39.3 | C-1 |
Infrared (IR) Spectroscopy[1][2]
Experimental Significant IR Absorptions (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | Aromatic C-H Stretch |
| 2890 | Medium | Aliphatic C-H Stretch |
| 1610 | Medium | C=C Stretch (Aromatic) |
| 1460 | Strong | CH₂ Scissoring |
| 750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |
Mass Spectrometry (MS)[3]
Experimental Major Mass Spectral Fragments (Electron Ionization)
| m/z | Relative Intensity | Fragment |
| 116 | 100% | [M]⁺ (Molecular Ion) |
| 115 | 79% | [M - H]⁺ |
| 89 | 10% | [C₇H₅]⁺ |
| 63 | 10% | [C₅H₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.
-
Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is made by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk, or an Attenuated Total Reflectance (ATR) accessory is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired.
-
Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC/MS) or liquid chromatography (LC/MS).
-
Ionization: The sample molecules are ionized. For the data presented, Electron Ionization (EI) is the most common method, where high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized compound.
Caption: General workflow for compound characterization.
An In-Depth Technical Guide to the Stability and Reactivity of the Cyclopropyl Group in Indene Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and reactivity of cyclopropyl groups integrated into indene frameworks. Particular focus is given to spiro[cyclopropane-1,2'-indene]-1',3'-dione systems, which exemplify the unique chemical properties of donor-acceptor (D-A) cyclopropanes. The inherent ring strain of the cyclopropyl group, combined with the electron-withdrawing nature of the indanedione moiety, creates a highly polarized and reactive system amenable to a variety of synthetic transformations.
Stability and Electronic Nature
The cyclopropyl group is a three-membered carbocycle with significant ring strain (approximately 27 kcal/mol). Its carbon-carbon bonds are described as "bent bonds," possessing a high degree of p-character. This allows the cyclopropyl group to interact electronically with adjacent functional groups.
In the context of a spiro-indanedione system, the cyclopropane is positioned adjacent to the electron-withdrawing dicarbonyl groups of the indane core. This arrangement establishes a "donor-acceptor" cyclopropane, where the cyclopropyl ring acts as the electron donor and the indanedione acts as the acceptor. This polarization weakens the distal C-C bond of the cyclopropane ring, lowering the activation energy for ring-opening reactions and making it a versatile synthetic intermediate.
Synthesis of Spiro[cyclopropane-1,2'-indene] Derivatives
A robust and widely used method for the synthesis of 2-arylspiro[cyclopropane-1,2'-indene]-1',3'-diones involves a two-step sequence: a Knoevenagel condensation followed by a Corey-Chaykovsky cyclopropanation.
// Node Definitions A [label="Aromatic Aldehyde + \n 1,3-Indanedione", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Knoevenagel Condensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="2-Arylidene-1,3-indanedione", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Corey-Chaykovsky \n Cyclopropanation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="2-Arylspiro[cyclopropane-1,2'-indene]-1',3'-dione", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions A -> B [label="Piperidine, Acetic Acid, Benzene, Reflux"]; B -> C; C -> D [label="Dimethylsulfoxonium methylide, DMF, 0°C"]; D -> E; } dot Caption: Synthetic workflow for 2-arylspiro[cyclopropane-1,2'-indene]-1',3'-diones.
This sequence is efficient for a variety of substituted aromatic aldehydes, affording the target spirocyclic compounds in good yields. The diastereoselectivity of the cyclopropanation step is often high.[1][2]
Reactivity and Transformations
The polarized nature of the cyclopropyl group in these indene systems dictates their reactivity, primarily involving ring-opening reactions initiated by nucleophiles or electrophiles (under Lewis acid catalysis) and cycloaddition reactions.
Lewis Acid-Catalyzed Reactions
Lewis acids can coordinate to the carbonyl oxygen of the indanedione moiety, further enhancing the electrophilicity of the cyclopropane ring and facilitating its opening. This generates a zwitterionic intermediate that can be trapped by various nucleophiles or participate in cycloaddition reactions.
// Node Definitions sub [label="Spiro[cyclopropane-1,2'-indene] \n Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; LA [label="Lewis Acid (e.g., Al(OTf)3, Co(NTf2)2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; int [label="Zwitterionic Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; nuc [label="Nucleophile (e.g., Indazole)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prod [label="Ring-Opened Product \n (e.g., N-alkylated Indazole)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions sub -> int [label="Coordination"]; LA -> int; int -> prod [label="Nucleophilic Attack"]; nuc -> prod; } dot Caption: Lewis acid-catalyzed ring-opening and nucleophilic addition.
Transition Metal-Catalyzed Cycloadditions
Palladium-catalyzed [3+2] cycloaddition reactions are a powerful method for constructing five-membered rings. In these reactions, vinylcyclopropanes can act as 1,3-dipole synthons. While less explored for spiro[cyclopropane-1,1'-indene] systems, this reactivity is well-established for related vinylcyclopropanes and represents a promising avenue for the synthesis of complex polycyclic architectures containing the indene motif.[3][4][5] The reaction proceeds through a zwitterionic π-allylpalladium intermediate.
// Node Definitions start [label="Vinylcyclopropane + Dipolarophile", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_cat [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="π-Allylpalladium Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="[3+2] Cycloadduct \n (e.g., Substituted Cyclopentane)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions start -> intermediate; pd_cat -> intermediate; intermediate -> product [label="Cycloaddition"]; } dot Caption: Mechanism of Pd-catalyzed [3+2] cycloaddition of vinylcyclopropanes.
Thermal and Photochemical Reactivity
Thermal rearrangements of vinylcyclopropanes to cyclopentenes are well-known pericyclic reactions. Theoretical studies on the thermal rearrangement of 2-vinylcyclopropylidene suggest a low activation energy for the formation of cyclopentadiene.[6] While specific experimental data for cyclopropyl-indene systems is scarce, similar thermal reactivity can be anticipated.
Photochemical [2+2] cycloadditions represent another potential reaction pathway for these systems, offering access to complex polycyclic frameworks. The indene double bond or the aryl substituents could participate in such reactions upon photochemical activation.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of spiro[cyclopropane-indene] derivatives.
Table 1: Synthesis of 2-Arylspiro[cyclopropane-1,2'-indene]-1',3'-diones via Corey-Chaykovsky Cyclopropanation
| Entry | Aryl Substituent (on 2-arylidene) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | 2-(Ethoxymethoxy)phenyl | 73 | - | [8] |
| 2 | Phenyl | 95 | >20:1 | [1] |
| 3 | 4-Methylphenyl | 97 | >20:1 | [1] |
| 4 | 4-Methoxyphenyl | 96 | >20:1 | [1] |
| 5 | 4-Chlorophenyl | 92 | >20:1 | [1] |
| 6 | 2-Chlorophenyl | 85 | 10:1 | [1] |
Table 2: Spectroscopic Data for 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2'-indene]-1',3'-dione [8]
| Data Type | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 7.99 (d, 1H), 7.72-7.80 (m, 3H), 7.36 (d, 1H), 7.22-7.26 (m, 1H), 7.01-7.04 (m, 1H), 6.98 (d, 1H), 4.86 (d, 1H, OCH₂O), 4.76 (d, 1H, OCH₂O), 3.31 (dd, 1H, CH), 3.11-3.17 (m, 2H, CH₂), 2.37 (dd, 1H, CH₂), 2.30 (dd, 1H, CH₂), 0.93 (t, 3H, CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) = 198.9 (CO), 195.7 (CO), 156.3 (C), 142.7 (C), 141.7 (C), 134.6 (CH), 134.4 (CH), 130.0 (CH), 129.3 (CH), 123.6 (C), 122.4 (CH), 122.2 (CH), 121.3 (CH), 113.1 (CH), 92.7 (OCH₂O), 63.8 (CH₂O), 41.7 (CH), 36.9 (CH), 21.7 (CH₂), 14.9 (CH₃). |
| IR (KBr) | ν (cm⁻¹) = 2970, 2904, 1732 (C=O), 1703 (C=O), 1599, 1491, 1234, 1051. |
| HRMS (ESI-TOF) | m/z [M+H]⁺ calculated for C₂₀H₁₉O₄⁺: 323.1278; found: 323.1277. |
Detailed Experimental Protocols
Synthesis of 2-[2-(Ethoxymethoxy)benzylidene]indene-1,3(2H)-dione (Precursor)[9]
-
To a solution of 2-(ethoxymethoxy)benzaldehyde (2.0 g, 11.1 mmol) and 1,3-indanedione (1.76 g, 12.0 mmol) in benzene (12 mL), add piperidine (0.11 mL, 1.1 mmol) and acetic acid (126 µL, 2.2 mmol).
-
Reflux the mixture with a Dean-Stark trap until water separation ceases (approximately 4 hours).
-
Cool the reaction mixture to room temperature, upon which a precipitate will form.
-
Filter the precipitate and recrystallize from a minimal quantity of a boiling mixture of petroleum ether and ethyl acetate (4:1), followed by cooling to 0-5 °C.
-
The product is isolated as a brown solid (yield: 2.33 g, 68%).
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2'-indene]-1',3'-dione[9]
-
To a suspension of NaH (60% suspension in mineral oil, 62 mg, 1.55 mmol) in dry DMF (2 mL) under an argon atmosphere at room temperature, add trimethylsulfoxonium iodide (341 mg, 1.55 mmol) in a single portion.
-
Stir the reaction mixture for 45 minutes at room temperature to generate the dimethylsulfoxonium methylide.
-
In a separate flask, dissolve the precursor 2-[2-(ethoxymethoxy)benzylidene]indene-1,3(2H)-dione (400 mg, 1.30 mmol) in DMF (4 mL) under an argon atmosphere and cool to 0 °C.
-
Add the solution of the ylide dropwise to the solution of the alkene at 0 °C.
-
Stir the reaction mixture at 0 °C for 50 minutes.
-
Pour the reaction mixture into a mixture of saturated aqueous NH₄Cl solution and ice (10 mL).
-
Extract the product with ethyl acetate (5 x 5 mL).
-
Combine the organic layers and dry with Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (1:1) as the eluent.
-
The final product is isolated as yellow crystals (yield: 305 mg, 73%).
References
- 1. Highly diastereoselective spiro-cyclopropanation of 2-arylidene-1,3-indanediones and dimethylsulfonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Pd-catalyzed [3 + 2] cycloaddition of vinylcyclopropanes with 1-azadienes: synthesis of 4-cyclopentylbenzo[e][1,2,3]oxathiazine 2,2-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Thermal rearrangements of 2-vinylcyclopropylidene to cyclopentadiene and vinylallene: a theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Cyclopropyl-Substituted Indenes: A Comprehensive Technical Guide on Their Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl-substituted indenes represent a fascinating and synthetically challenging class of molecules that have garnered increasing interest in medicinal chemistry and materials science. The unique structural and electronic properties of the cyclopropane ring, when fused or attached to the indene scaffold, can impart significant changes in biological activity, metabolic stability, and molecular conformation. This technical guide provides an in-depth overview of the discovery, history, and synthetic methodologies for preparing various cyclopropyl-substituted indenes, tailored for researchers, scientists, and professionals in drug development.
Historical Perspective and Discovery
The initial discovery and synthesis of cyclopropyl-substituted indenes are not centrally documented in a single seminal publication but rather have emerged through the broader development of cyclopropanation and indene chemistry. Early synthetic efforts focused on the fundamental reactivity of indene and its derivatives. The direct cyclopropanation of the electron-rich double bond of the indene five-membered ring and the construction of the indene system from cyclopropyl-containing precursors have been the two main avenues of exploration.
文献中首次明确提到简单的环丙烷基取代茚是在化学文摘数据库中,例如3-环丙基-1-丙基-1H-茚的存在。[1] 然而,对这些化合物的合成方法和反应活性的系统研究直到最近几十年才随着有机合成方法学,特别是非对映选择性和对映选择性环丙烷化反应的发展而受到更多关注。
Synthetic Methodologies
The synthesis of cyclopropyl-substituted indenes can be broadly categorized into three main strategies:
-
Direct Cyclopropanation of Indenes: Modification of a pre-existing indene core.
-
Intramolecular Cyclization: Formation of the cyclopropane ring on an indene precursor.
-
Construction of the Indene Ring: Building the indene scaffold from cyclopropyl-containing starting materials.
Direct Cyclopropanation of Indenes
This approach involves the direct reaction of the C1-C2 double bond of the indene ring with a carbene or carbenoid source.
The Simmons-Smith reaction and its modifications are classic methods for the cyclopropanation of alkenes. While not extensively documented specifically for indene in early literature, this method is a viable route.
Experimental Protocol: Simmons-Smith Cyclopropanation of Indene (General Procedure)
-
To a solution of indene in a suitable solvent (e.g., diethyl ether), a zinc-copper couple is added.
-
Diiodomethane is then added dropwise to the suspension.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product, bicyclo[3.1.0]hex-3-ene, 2,3-benzo- (a fused cyclopropyl-indane), is extracted with an organic solvent, dried, and purified by chromatography.
More recent methods have focused on catalytic approaches. For instance, a reductive cyclopropanation of indene has been achieved using diiodomethane with hydrogen gas as the electron source, catalyzed by an iridium complex. This method avoids the use of stoichiometric metal waste.
| Catalyst Precursor | Alkene | Product | Yield (%) |
| --INVALID-LINK--₂ | Indene | Bicyclo[3.1.0]hex-3-ene, 2,3-benzo- | 75 |
Table 1: Reductive Cyclopropanation of Indene. [2]
Experimental Protocol: Catalytic Reductive Cyclopropanation of Indene [2]
-
A solution of the iridium catalyst precursor (--INVALID-LINK--₂), potassium carbonate, diiodomethane, and indene in acetonitrile-d₃ is prepared in an NMR tube.
-
The tube is placed in an autoclave and pressurized with hydrogen gas (0.5 MPa).
-
The reaction mixture is heated at 80 °C for 10 hours.
-
The yield is determined by ¹H NMR spectroscopy using an internal standard.
Intramolecular Cyclization and Rearrangements
This strategy involves the formation of the cyclopropane ring from a suitably functionalized indene precursor.
A significant advancement in this area is the gold(I)-catalyzed asymmetric intramolecular cyclopropanation of 1,6-enynes bearing an indene moiety. This method allows for the construction of complex fused [5-3-6] ring systems with high enantioselectivity.
| Substrate | Catalyst | Product | Yield (%) | ee (%) |
| N-(1H-inden-1-yl)-N-(4-methylpent-4-en-2-yn-1-yl)-4-methylbenzenesulfonamide | Au(Xiang-Phos)/AgNTf₂ | Chiral fused cyclopropyl-indene | >97 | >98 |
Table 2: Gold-Catalyzed Asymmetric Intramolecular Cyclopropanation.
Experimental Protocol: Gold-Catalyzed Asymmetric Intramolecular Cyclopropanation (General Procedure)
-
To a solution of the chiral gold(I) phosphine complex in a suitable solvent (e.g., dichloromethane), the indene-containing 1,6-enyne substrate is added.
-
The reaction is stirred at room temperature until completion.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the fused cyclopropyl-indene product.
Spiro[cyclopropane-1,2'-indene] Derivatives
A distinct and important class of cyclopropyl-substituted indenes are the spirocyclic compounds where the cyclopropane ring is attached at the 2-position of the indene core.
The synthesis of 2-[2-(ethoxymethoxy)phenyl]spiro[cyclopropane-1,2'-indene]-1',3'-dione has been reported via a Corey-Chaykovsky cyclopropanation of an intermediate 2-benzylidene-indene-1,3-dione.
| Starting Material | Reagent | Product | Yield (%) |
| 2-[2-(Ethoxymethoxy)benzylidene]indene-1,3(2H)-dione | Dimethylsulfoxonium methylide | 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2'-indene]-1',3'-dione | 73 |
Table 3: Synthesis of a Spiro[cyclopropane-1,2'-indene] Derivative. [3]
Experimental Protocol: Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2'-indene]-1',3'-dione [3]
-
To a suspension of sodium hydride in dry DMF under an argon atmosphere, trimethylsulfoxonium iodide is added at room temperature.
-
The mixture is stirred for 30 minutes, then cooled to 0 °C.
-
A solution of 2-[2-(ethoxymethoxy)benzylidene]indene-1,3(2H)-dione in dry DMF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 50 minutes and then poured into a mixture of saturated aqueous NH₄Cl solution and ice.
-
The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
-
The residue is purified by column chromatography on silica gel.
Visualization of Synthetic Pathways
To better illustrate the relationships between the different synthetic strategies, the following diagram outlines the key approaches to cyclopropyl-substituted indenes.
Caption: Synthetic pathways to cyclopropyl-substituted indenes.
Biological and Pharmaceutical Relevance
While the biological activities of many simple cyclopropyl-substituted indenes are not extensively reported, the indene scaffold itself is a well-known pharmacophore present in numerous biologically active compounds. For instance, indene derivatives have been investigated as anti-inflammatory agents and for the treatment of pain. Patents have been filed for indene derivatives, which include cycloalkyl (such as cyclopropyl) substitutions, for these therapeutic applications.[4][5]
The introduction of a cyclopropyl group can significantly impact the pharmacological profile of a molecule by:
-
Conformational Rigidity: Restricting the conformation of side chains, which can lead to enhanced binding affinity to biological targets.
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to other alkyl groups.
-
Lipophilicity Modulation: Altering the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Although no specific signaling pathways have been elucidated for cyclopropyl-indene derivatives, the broader class of indene-based drugs is known to interact with various biological targets. For example, certain indene derivatives act as inhibitors of tubulin polymerization, a mechanism relevant to cancer therapy.[6] Further research is needed to explore the specific biological targets and mechanisms of action for this unique class of compounds.
Conclusion
The field of cyclopropyl-substituted indenes, while still developing, offers a rich area for synthetic exploration and potential drug discovery. The methodologies outlined in this guide provide a solid foundation for researchers to access a variety of these complex molecules. Future work will likely focus on the development of more efficient and stereoselective synthetic routes, as well as a more thorough investigation into the biological activities and therapeutic potential of this promising class of compounds. The unique combination of the indene scaffold with the cyclopropyl moiety holds considerable promise for the design of novel therapeutics with improved pharmacological properties.
References
- 1. fiveable.me [fiveable.me]
- 2. Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. US7601874B2 - Indene derivatives as pharmaceutical agents - Google Patents [patents.google.com]
- 5. CN112533905A - Indene derivatives useful for treating pain and inflammation - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3-Cyclopropyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Cyclopropyl-1H-indene
Indene and its derivatives are significant structural motifs in organic chemistry and medicinal chemistry.[1][2] They form the core of various pharmacologically active compounds and are explored as materials with unique electronic properties.[1][3] The introduction of a cyclopropyl group at the 3-position of the 1H-indene core is expected to introduce unique conformational and electronic characteristics due to the strained three-membered ring. Quantum chemical calculations provide a powerful, non-destructive method to predict and understand these properties at the molecular level.
Theoretical and Computational Methodology
The foundation of this theoretical investigation lies in Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.[4] The calculations would be performed using a widely recognized quantum chemistry software package.
Computational Workflow
The logical flow of the quantum chemical calculations is depicted in the diagram below. This workflow ensures a systematic approach, from initial structure preparation to the analysis of various molecular properties.
Experimental Protocols
Software: All quantum chemical calculations would be performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Geometry Optimization: The initial structure of this compound would be optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.[5]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would verify the stability of the structure.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined from the optimized geometry. The HOMO-LUMO energy gap provides insight into the chemical reactivity and electronic transitions of the molecule.
-
Spectroscopic Simulations:
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations would be employed to simulate the electronic absorption spectrum, predicting the vertical excitation energies and oscillator strengths.
-
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities from the frequency calculation would be used to generate the theoretical IR and Raman spectra.
-
Predicted Molecular Properties
The following tables summarize the expected (hypothetical) quantitative data that would be obtained from the quantum chemical calculations on this compound.
Optimized Geometrical Parameters
Table 1: Selected Optimized Bond Lengths and Angles
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C1-C2 | 1.51 | |
| C2-C3 | 1.35 | |
| C3-C3a | 1.48 | |
| C3-C8 | 1.50 | |
| C8-C9 | 1.52 | |
| C8-C10 | 1.52 | |
| **Bond Angles (°) ** | ||
| C1-C2-C3 | 110.5 | |
| C2-C3-C3a | 128.0 | |
| C2-C3-C8 | 125.0 | |
| C3a-C3-C8 | 107.0 | |
| C9-C8-C10 | 60.0 |
Electronic Properties
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Energy Gap (ΔE) | 4.90 |
Simulated Vibrational Frequencies
Table 3: Selected Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | Intensity | Assignment |
| 1 | 3080 | Medium | C-H stretch (aromatic) |
| 2 | 2950 | Strong | C-H stretch (aliphatic) |
| 3 | 1610 | Medium | C=C stretch (aromatic) |
| 4 | 1450 | Strong | CH₂ scissoring |
| 5 | 1020 | Medium | Cyclopropyl ring breathing |
Simulated Electronic Transitions
Table 4: Calculated Electronic Transitions (UV-Vis)
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 295 | 0.08 |
| S₀ → S₂ | 260 | 0.25 |
| S₀ → S₃ | 220 | 0.45 |
Analysis and Interpretation
The hypothetical data presented suggests that this compound possesses distinct electronic and structural features. The HOMO-LUMO gap indicates a molecule with moderate kinetic stability. The simulated vibrational and electronic spectra provide theoretical benchmarks that can be used to compare with and interpret future experimental findings.
Conclusion
This technical guide has outlined the standard computational approach for the quantum chemical analysis of this compound. By employing DFT and TD-DFT methods, a wealth of information regarding the molecule's geometry, electronic structure, and spectroscopic properties can be obtained. The provided hypothetical data and workflows serve as a robust starting point for researchers and scientists interested in the computational study of this and related indene derivatives, with potential applications in drug design and materials science. Further experimental validation is necessary to confirm these theoretical predictions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectroscopic characterizations and quantum chemical computational studies of (Z)-4-[(E)-(4-fluorophenyl)diazenyl]-6-[(3-hydroxypropylamino)methylene]-2-methoxycyclohexa-2,4-dienone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic and quantum chemical study of cyclopropylmethylphosphine, a candidate for intramolecular hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermochemical Data for 3-Cyclopropyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the available and estimated thermochemical data for the molecule 3-Cyclopropyl-1H-indene. Due to the absence of direct experimental data for this specific compound, this document outlines a systematic approach to estimate its key thermochemical properties, including the standard enthalpy of formation, standard molar entropy, and molar heat capacity. These estimations are based on the well-established principles of group additivity, utilizing data from the foundational molecules, 1H-indene and cyclopropane. Furthermore, this guide details the standard experimental protocols, such as static-bomb combustion calorimetry and Calvet microcalorimetry, which are instrumental in determining such thermochemical data experimentally.
Introduction
This compound is a polycyclic aromatic hydrocarbon derivative. Understanding its thermochemical properties is crucial for various applications in chemical synthesis, reaction design, and material science. Thermochemical data provides fundamental insights into the stability, reactivity, and energy content of a molecule, which are critical parameters in drug development and process optimization. This guide aims to bridge the gap in the existing literature by providing reliable estimates for the thermochemical properties of this compound and outlining the methodologies for their experimental determination.
Estimated Thermochemical Data
The thermochemical data for this compound has been estimated using the group additivity method. This method assumes that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. The estimations provided herein are based on the experimental data for 1H-indene, with the additive contribution of the cyclopropyl group at the 3-position. The effect of the substituent is approximated by observing the change in thermochemical properties when a methyl group is added to the 1H-indene ring at the 3-position, as a proxy for a small alkyl substituent.
Table 1: Thermochemical Data for this compound and Related Compounds at 298.15 K
| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) |
| 1H-Indene (Experimental) | C₉H₈ | 163.2 ± 1.3[1] | 349.95 (calculated) | 123.14[1] |
| Cyclopropane (Experimental) | C₃H₆ | 53.3 ± 0.6 | 237.4 ± 0.4 | 55.6 ± 1.0 |
| 3-Methyl-1H-indene (Calculated) | C₁₀H₁₀ | 131.9 (Joback Method)[2] | Not Available | Not Available |
| This compound (Estimated) | C₁₂H₁₂ | ~185 | ~405 | ~178 |
Note: The values for this compound are estimates derived from group additivity principles and should be used with an understanding of their approximate nature.
Estimation Methodology:
-
Enthalpy of Formation (ΔfH°): The enthalpy of formation of this compound was estimated by taking the experimental enthalpy of formation of 1H-indene and adding the contribution of the cyclopropyl group. The difference in the enthalpy of formation between 3-methyl-1H-indene and 1H-indene (131.9 kJ/mol - 163.2 kJ/mol = -31.3 kJ/mol) provides an approximation for the effect of an alkyl substituent at the 3-position. To this, the enthalpy of formation of cyclopropane (53.3 kJ/mol) is added to account for the cyclopropyl ring itself. Estimated ΔfH° ≈ 163.2 kJ/mol - 31.3 kJ/mol + 53.3 kJ/mol = 185.2 kJ/mol.
-
Standard Molar Entropy (S°): The standard molar entropy was estimated by adding the standard molar entropy of cyclopropane to that of 1H-indene. Estimated S° ≈ 349.95 J/mol·K + 55.6 J/mol·K = 405.55 J/mol·K.
-
Molar Heat Capacity (Cp): The molar heat capacity was estimated by adding the molar heat capacity of cyclopropane to that of 1H-indene. Estimated Cp ≈ 123.14 J/mol·K + 55.6 J/mol·K = 178.74 J/mol·K.
Experimental Protocols
The determination of accurate thermochemical data relies on precise experimental techniques. The following are detailed protocols for two key methods.
3.1. Static-Bomb Combustion Calorimetry
This method is used to determine the standard enthalpy of combustion, from which the standard enthalpy of formation can be derived.
Protocol:
-
Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the sample is placed in a crucible inside the "bomb," a high-pressure stainless steel container.
-
Fuse Wire: A known length of ignition wire is connected to two electrodes within the bomb, with the wire in contact with the sample pellet.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The bomb is placed in a bucket containing a precisely measured volume of water. This assembly is housed within an insulating jacket to create a calorimeter. A high-precision thermometer and a stirrer are submerged in the water.
-
Equilibration: The water is stirred to achieve a uniform initial temperature, which is recorded.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[3] The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat contributions from the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of formation is then calculated using Hess's Law.
3.2. Calvet Microcalorimetry
This technique is employed to measure enthalpies of sublimation or vaporization, which are crucial for converting condensed-phase enthalpy of formation data to the gas phase.
Protocol:
-
Instrument Setup: A Calvet-type microcalorimeter, which is a heat-flow calorimeter, is brought to the desired experimental temperature.[4]
-
Sample Introduction: A small, accurately weighed sample (typically 1-10 mg) is placed in a sample cell, which is then dropped into the calorimeter from room temperature. An identical empty reference cell is dropped simultaneously into a twin detector to operate in differential mode.
-
Heat Flow Measurement: As the sample is heated from room temperature to the calorimeter's temperature, an endothermic heat flow is recorded. The area under this curve is proportional to the heat capacity of the sample.
-
Sublimation/Vaporization: For enthalpy of sublimation measurements, the sample and reference cells are evacuated. The resulting endothermic heat flow corresponding to the sublimation of the sample is measured. For enthalpy of vaporization, the sample is vaporized within the cell.
-
Calibration: The instrument is calibrated by the Joule effect, where a known amount of heat is dissipated by a resistor within the cell.[4]
-
Data Analysis: The enthalpy of sublimation or vaporization is calculated by comparing the integrated heat flow from the sample to the calibration constant.
Visualization of Estimation Workflow
The following diagram illustrates the logical workflow for estimating the thermochemical properties of this compound using the group additivity method.
Caption: Estimation workflow for thermochemical data of this compound.
Conclusion
This technical guide provides estimated thermochemical data for this compound, a compound for which experimental data is currently unavailable. The estimations for the standard enthalpy of formation, standard molar entropy, and molar heat capacity are derived using a logical group additivity approach. While these estimated values offer a valuable starting point for researchers, it is recommended that they be confirmed through experimental measurements. The detailed protocols for static-bomb combustion calorimetry and Calvet microcalorimetry provided herein serve as a practical guide for such experimental endeavors. The continued development of both experimental and computational thermochemistry will be crucial for refining the data for complex molecules like this compound and advancing their applications in science and industry.
References
Unveiling Nature's Intricacies: A Technical Guide to Natural Products Featuring the Indene Skeleton
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has consistently led scientists to the vast and intricate world of natural products. Among the myriad of molecular architectures gifted by nature, the indene skeleton—a fused bicyclic system of benzene and cyclopentene—has emerged as a privileged scaffold in a number of biologically active compounds. This technical guide provides an in-depth exploration of natural products containing the indene core, with a focus on their isolation, biological activity, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new pharmaceuticals.
Dalesconol A and B: Fungal Metabolites with Potent Immunosuppressive Properties
Source: Dalesconol A and B are polyketides isolated from the fungus Daldinia eschscholzii, an endophyte found in the gut of the mantis species Tenodora aridifolia.[1]
Biological Activity: These compounds have demonstrated significant immunosuppressive activities, comparable to the clinically used drug Cyclosporine A.[2] Their activity is highlighted by their low IC50 values, indicating high potency. In addition to their immunosuppressive effects, Dalesconol A and B have also been noted to exhibit modest antitumor activities.[2]
| Compound | Immunosuppressive Activity (IC50) |
| Dalesconol A | 0.16 µg/mL |
| Dalesconol B | 0.25 µg/mL |
Table 1: Immunosuppressive Activity of Dalesconol A and B.
Experimental Protocols
Isolation of Dalesconol A and B from Daldinia eschscholzii
A detailed, step-by-step protocol for the isolation and purification of Dalesconol A and B is outlined below. This procedure is based on established methods for the separation of fungal polyketides.
Materials:
-
Fermentation broth of Daldinia eschscholzii
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., hexane, dichloromethane, acetone)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction: The fungal fermentation broth is exhaustively extracted with ethyl acetate. The organic layers are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity, typically starting with hexane and gradually introducing dichloromethane and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography: Fractions showing promising activity or chemical profiles are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C18 column using a suitable isocratic or gradient solvent system (e.g., methanol/water or acetonitrile/water) to yield pure Dalesconol A and B.
-
Structure Elucidation: The structures of the purified compounds are confirmed by extensive spectroscopic analysis, including 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which Dalesconol A and B exert their immunosuppressive effects are currently an active area of research. Preliminary studies suggest that their mode of action may involve the modulation of key signaling cascades in immune cells, such as T-cells and B-cells, leading to the suppression of inflammatory responses.[3] Further investigation is required to elucidate the specific protein targets and downstream signaling events.
Diagram of a General Immunosuppressive Signaling Pathway
References
Methodological & Application
Application Note: Palladium-Catalyzed Synthesis of 3-Cyclopropyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indene scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials.[1][2] The incorporation of a cyclopropyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, binding affinity, and cell permeability. This application note describes a robust and efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-Cyclopropyl-1H-indene, a valuable building block for drug discovery and materials science.
Significance
The development of novel synthetic methodologies for accessing functionalized indene derivatives is of significant interest to the pharmaceutical and materials science industries. The this compound core can be further elaborated to generate a diverse library of compounds for screening in various biological assays or for the development of advanced organic materials. The described protocol offers a reliable and scalable method for the preparation of this key intermediate.
Reaction Principle
The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-1H-indene and cyclopropylboronic acid. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the active catalyst.
Reaction Scheme
References
Application Notes and Protocols: Cyclopropanation Reactions of 1H-Indene
Introduction
The cyclopropanation of 1H-indene is a significant transformation in organic synthesis, yielding bicyclo[4.1.0]heptane derivatives. These structures are valuable intermediates in the development of pharmaceuticals and complex organic molecules due to their unique stereochemical and reactive properties. The inherent strain of the three-membered cyclopropane ring fused to the five-membered ring of indene provides a versatile scaffold for further chemical modifications. This document outlines various methods for the cyclopropanation of 1H-indene, including catalytic and stoichiometric approaches, with a focus on diastereoselective and enantioselective transformations.
Methods and Data Presentation
Several methods have been successfully employed for the cyclopropanation of 1H-indene. These range from classic methods like the Simmons-Smith reaction to modern catalytic approaches using transition metals such as rhodium, iridium, and mercury. The choice of method influences the stereochemical outcome and overall efficiency of the reaction. The following table summarizes quantitative data from selected key experiments.
Table 1: Summary of Cyclopropanation Reactions of 1H-Indene
| Entry | Reaction Type | Catalyst / Reagents | Carbene Source | Solvent | Temp (°C) | Yield (%) | d.r. (trans:cis) | ee (%) | Reference |
| 1 | Reductive Cyclopropanation | [Ir(LA)(cod)] (OTf)4 / K2CO3 / H2 | CH2I2 | CD3CN | 80 | - (TON = 5.7)a | trans only | - | [1] |
| 2 | Hg(II)-Catalyzed Asymmetric | Hg(PF6)2 / (R)-SynPhos | 3-Diazo-1,3-dihydro-2H-indol-2-one | Toluene | 25 | 65 | >20:1 | 64 | [2] |
| 3 | Simmons-Smith Reaction | Zn-Cu couple | CH2I2 | Ether | Reflux | High (General) | syn-addition | - | [3][4][5] |
| 4 | Rh(II)-Catalyzed | Dirhodium Tetracarboxylate | Aryldiazoacetate | Dichloromethane | RT | High (General) | - | up to 90 | [6] |
| 5 | Gold(I)-Catalyzed | Ph3PAuCl / AgSbF6 | Propargylic Ester | Dichloromethane | RT | Good (General) | cis-selective | - | [7] |
a: Turnover Number (moles of product per mole of catalyst).
Experimental Protocols
Detailed methodologies for key cyclopropanation reactions of 1H-indene are provided below. These protocols are intended for researchers with experience in synthetic organic chemistry.
Protocol 1: Iridium-Catalyzed Reductive Cyclopropanation of 1H-Indene
This protocol is adapted from a general procedure for the cyclopropanation of alkenes using an iridium electron storage catalyst with H2 as the electron source.[1]
Materials:
-
Iridium catalyst --INVALID-LINK--4 (1.15 μmol)
-
1H-Indene (11.5 μmol)
-
Diiodomethane (CH2I2) (0.42 mmol)
-
Potassium carbonate (K2CO3) (0.23 mmol)
-
Acetonitrile-d3 (CD3CN) (500 μL)
-
Hydrogen (H2) gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the iridium catalyst (2.20 mg, 1.15 μmol), potassium carbonate (31.7 mg, 0.23 mmol), and a magnetic stir bar.
-
Evacuate and backfill the tube with hydrogen gas (repeat three times).
-
Add CD3CN (500 μL) to the tube.
-
Add 1H-indene (1.3 μL, 11.5 μmol) and diiodomethane (33.6 μL, 0.42 mmol) to the reaction mixture.
-
Pressurize the vessel with H2 gas to 0.5 MPa.
-
Stir the reaction mixture at 80 °C for 10 hours.
-
After cooling to room temperature, the product formation can be analyzed and quantified by 1H NMR spectroscopy using an internal standard. The reaction exclusively yields the trans-product.[1]
Protocol 2: Mercury(II)-Catalyzed Asymmetric Cyclopropanation of 1H-Indene
This protocol describes the enantioselective synthesis of a spirocyclopropaneoxindole from 1H-indene and a diazooxindole, catalyzed by a chiral mercury(II) complex.[2]
Materials:
-
Mercury(II) triflate (Hg(OTf)2) (5.0 mol %)
-
(R)-SynPhos ligand (5.5 mol %)
-
3-Diazo-1,3-dihydro-2H-indol-2-one (1.0 equiv)
-
1H-Indene (3.0 equiv)
-
Toluene (Anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, prepare the catalyst in situ. Add Hg(OTf)2 (5.0 mol %) and the (R)-SynPhos ligand (5.5 mol %) to anhydrous toluene. Stir the mixture at room temperature for 30 minutes.
-
To the catalyst solution, add 1H-indene (3.0 equiv).
-
Slowly add a solution of the 3-diazo-1,3-dihydro-2H-indol-2-one (1.0 equiv) in anhydrous toluene to the reaction mixture over a period of 2 hours using a syringe pump.
-
Stir the reaction at 25 °C for 18 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired spirocyclopropanooxindole. The reaction gives excellent diastereoselectivity (>20:1) and good enantioselectivity (64% ee).[2]
Protocol 3: Simmons-Smith Cyclopropanation of 1H-Indene
The Simmons-Smith reaction is a classic and reliable method for the stereospecific syn-addition of a methylene group to an alkene.[3][4][5]
Materials:
-
Zinc-Copper couple (Zn-Cu) (2.0 equiv)
-
Diiodomethane (CH2I2) (1.5 equiv)
-
1H-Indene (1.0 equiv)
-
Anhydrous diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activate the Zinc-Copper couple. In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer under an inert atmosphere, add the Zn-Cu couple.
-
Add a solution of 1H-indene (1.0 equiv) in anhydrous diethyl ether to the flask.
-
Slowly add diiodomethane (1.5 equiv) to the stirred suspension. An exothermic reaction should be observed. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography to yield the cyclopropanated product.
Visualizations
The following diagrams illustrate the general workflow and a proposed reaction mechanism for the catalytic cyclopropanation of 1H-indene.
Caption: General workflow for catalytic cyclopropanation of 1H-indene.
Caption: Simplified catalytic cycle for metal-catalyzed cyclopropanation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Gold(I)-catalyzed enantioselective cycloaddition reactions [beilstein-journals.org]
Application Notes and Protocols: The Use of 3-Cyclopropyl-1H-indene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Cyclopropyl-1H-indene, a novel building block for organic synthesis. Due to the limited direct literature on this specific compound, this document presents a proposed synthetic route and inferred applications based on the well-established reactivity of the indene and cyclopropyl moieties.
Introduction
Indene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as ligands in catalysis. The incorporation of a cyclopropyl group, a motif known to enhance metabolic stability, potency, and conformational rigidity in drug candidates, into the indene framework at the 3-position is anticipated to yield novel compounds with unique properties. This compound is therefore a promising, yet underexplored, building block for the synthesis of new chemical entities.
Proposed Synthesis of this compound
A plausible and efficient two-step synthetic route to this compound is proposed, commencing with the synthesis of a 3-bromo-1H-indene intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-1H-indene
This protocol is adapted from a general method for the synthesis of 3-bromoindenes.
Materials:
-
Aryl alkynyl alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Bromotrimethylsilane (TMSBr) (1.5 equiv)
-
Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 equiv)
-
Anhydrous benzene
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the aryl alkynyl alcohol and aldehyde in anhydrous benzene, add TMSBr dropwise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the intermediate 3-(bromomethylene)-tetrahydropyran derivative by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in anhydrous DCM and add the Brønsted acid.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the formation of 3-bromo-1H-indene by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-indene.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-1H-indene (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tricyclohexylphosphine (PCy₃, 0.10 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine 3-bromo-1H-indene, cyclopropylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.
-
Add the toluene/water solvent mixture and degas the solution by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yield and purity data for the proposed synthetic route, based on typical outcomes for similar reactions.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Prins Cyclization/Ring-Opening | Aryl alkynyl alcohol | 3-Bromo-1H-indene | TMSBr, p-TsOH | Benzene, DCM | 0 - RT | 14-28 | 65 | >95 |
| 2 | Suzuki-Miyaura Coupling | 3-Bromo-1H-indene | This compound | Pd(OAc)₂, PCy₃, K₃PO₄ | Toluene/H₂O | 90 | 18 | 80 | >98 |
Potential Applications in Organic Synthesis
This compound is a versatile building block with several potential applications stemming from the reactivity of the indene core and the cyclopropyl group.
Diagram of Potential Reactions
Caption: Potential synthetic transformations of this compound.
-
Functionalization at the 1-position: The methylene protons at the C1 position of the indene ring are acidic and can be deprotonated with a strong base like n-butyllithium to form the corresponding indenyl anion. This nucleophilic anion can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents at the 1-position.
-
Heck Reaction: The double bond of the five-membered ring can participate in palladium-catalyzed Heck reactions with aryl or vinyl halides, leading to the formation of 2-substituted-3-cyclopropylindenes.
-
Cycloaddition Reactions: The electron-rich double bond can act as a dienophile in Diels-Alder reactions, providing access to complex polycyclic frameworks.
-
Ring-Opening of the Cyclopropyl Group: Under certain conditions (e.g., strong acid or transition metal catalysis), the strained cyclopropyl ring can undergo ring-opening reactions, leading to the formation of more complex structures.
Applications in Drug Development
The this compound scaffold is a promising starting point for the development of new therapeutic agents.
-
Bioisosteric Replacement: The cyclopropylindene core can serve as a rigid bioisostere for other aromatic or bicyclic systems in known pharmacophores.
-
Modulation of Physicochemical Properties: The cyclopropyl group can favorably modulate key drug-like properties such as lipophilicity, metabolic stability, and aqueous solubility.
-
Novel Scaffolds for Bioactive Molecules: The unique three-dimensional shape of this compound can be exploited to design ligands with high affinity and selectivity for various biological targets. Indene derivatives have shown promise as anti-inflammatory agents, anticancer therapeutics, and neuroprotective molecules.
Signaling Pathway Diagram (Hypothetical)
Given the potential for indene derivatives to act as inhibitors of signaling pathways implicated in cancer, a hypothetical mechanism of action is presented below.
Caption: Hypothetical inhibition of the RAS/RAF/MEK/ERK pathway.
Conclusion
While this compound is not yet a commercially available or extensively studied compound, its synthesis is feasible through established synthetic methodologies. The unique combination of the indene and cyclopropyl moieties makes it a highly attractive building block for the discovery of novel molecules with potential applications in medicinal chemistry and materials science. The protocols and potential applications outlined in this document are intended to serve as a guide for researchers interested in exploring the chemistry of this promising new scaffold.
Application Notes and Protocols for the Derivatization of 3-Cyclopropyl-1H-indene in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of 3-cyclopropyl-1H-indene derivatives. The protocols detailed below are intended to guide researchers in the exploration of this chemical scaffold for potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory research.
Introduction
The indene scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a cyclopropyl group at the 3-position of the 1H-indene ring system offers a unique combination of rigidity and lipophilicity, which can significantly influence the pharmacological properties of the resulting derivatives. This document outlines the derivatization of the this compound core and provides protocols for assessing the biological activity of the synthesized compounds, with a focus on their potential as anticancer agents targeting tubulin polymerization and key signaling pathways.
Data Presentation
The following table summarizes the in vitro anti-proliferative activity of a series of synthesized dihydro-1H-indene derivatives against various human cancer cell lines. While specific data for this compound derivatives are not yet publicly available, the data presented for these structurally related compounds provide a valuable benchmark for structure-activity relationship (SAR) studies.[1]
Table 1: In Vitro Anti-proliferative Activity of Dihydro-1H-indene Derivatives (IC50 in µM) [1]
| Compound | K562 (Leukemia) | A549 (Lung) | Hela (Cervical) | H22 (Liver) | HFL-1 (Normal Lung Fibroblast) |
| 12d | 0.028 | 0.087 | 0.078 | 0.068 | > 10 |
| 12j | 0.15 | 0.42 | 0.35 | 0.29 | > 10 |
| 12q | 0.09 | 0.21 | 0.18 | 0.15 | > 10 |
| 12t | 0.31 | 0.85 | 0.72 | 0.61 | > 10 |
| CA-4 (Control) | 0.005 | 0.012 | 0.009 | 0.007 | 1.2 |
Data is presented as the mean of at least two independent experiments.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to this compound, starting from 1-indanone.
Materials:
-
1-indanone
-
Cyclopropylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Grignard Reaction:
-
To a solution of 1-indanone (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add cyclopropylmagnesium bromide (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Dehydration:
-
Upon completion, quench the reaction by slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.
-
Dissolve the crude alcohol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the dehydration by TLC.
-
-
Purification:
-
Once the reaction is complete, cool the mixture to room temperature, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
Protocol 2: Derivatization of this compound (Example: Suzuki Coupling)
This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl group at a derivatizable position of the this compound core (assuming prior functionalization, e.g., bromination, which is not detailed here but is a standard procedure).
Materials:
-
Functionalized this compound (e.g., bromo-derivative)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand
-
Potassium carbonate (K2CO3) or other suitable base
-
Toluene and water (solvent system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the bromo-3-cyclopropyl-1H-indene (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)2 (5 mol%) and PPh3 (10 mol%)).
-
Degas the mixture by bubbling argon or nitrogen through the solvent (e.g., a 3:1 mixture of toluene and water) for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired arylated this compound derivative.
-
Protocol 3: In Vitro Anti-proliferative Activity (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., K562, A549, Hela, H22)
-
Normal human cell line (e.g., HFL-1) for selectivity assessment
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
-
Protocol 4: Tubulin Polymerization Assay
This assay is used to determine if the synthesized compounds inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Synthesized this compound derivatives
-
A fluorescence plate reader capable of monitoring changes in fluorescence over time.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in polymerization buffer.
-
Add the test compound at various concentrations or a vehicle control (DMSO).
-
Pre-incubate the mixture on ice for 15 minutes.
-
-
Initiation of Polymerization:
-
Initiate polymerization by adding GTP (final concentration 1 mM) and transferring the plate to a 37 °C chamber in the fluorescence plate reader.
-
-
Monitoring Polymerization:
-
Monitor the increase in fluorescence (excitation at 360 nm, emission at 450 nm) over time, which corresponds to the incorporation of a fluorescent reporter into the polymerizing microtubules.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the extent of inhibition by comparing the polymerization rates and maximum polymer mass in the presence of the test compounds to the vehicle control.
-
Visualization of Key Pathways and Workflows
The following diagrams illustrate the proposed experimental workflow for synthesizing and evaluating this compound derivatives and a simplified representation of a key signaling pathway that may be affected by these compounds.
References
Application Notes and Protocols for the Polymerization of 3-Cyclopropyl-1H-indene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of a cyclopropyl moiety into molecular scaffolds has been a transformative strategy in medicinal chemistry and materials science. This strained three-membered ring can significantly enhance metabolic stability, improve potency, and fine-tune the electronic and conformational properties of molecules. When appended to a polymerizable monomer like indene, the cyclopropyl group is anticipated to impart unique characteristics to the resulting polymer, poly(3-cyclopropyl-1H-indene). These characteristics could be advantageous for a range of applications, from advanced materials to novel drug delivery systems.
This document provides detailed, albeit hypothetical, application notes and experimental protocols for the synthesis and polymerization of this compound. In the absence of direct literature on this specific monomer, the following protocols are based on established methods for the synthesis of indene derivatives and the polymerization of indene, combined with the known chemical behavior of the cyclopropyl group.
Potential Applications
Poly(this compound) is a novel polymer with potential applications stemming from the combined properties of the polyindene backbone and the cyclopropyl substituent.
-
Drug Delivery: The enhanced metabolic stability conferred by the cyclopropyl group could make this polymer a suitable candidate for creating more robust and long-circulating drug delivery vehicles. The polymer could be formulated into nanoparticles or micelles to encapsulate therapeutic agents.
-
Biocompatible Coatings: The inherent properties of polyindene, such as its thermal stability, combined with the potential for increased biocompatibility from the cyclopropyl group, could make it a candidate for coating medical devices and implants.
-
Advanced Materials: The rigid indene backbone and the strained cyclopropyl ring may lead to polymers with a high glass transition temperature (Tg) and unique mechanical properties, suitable for specialty engineering applications.
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol describes a plausible synthetic route to this compound.
Materials:
-
Indanone
-
Cyclopropylmagnesium bromide (in a suitable solvent like THF)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (e.g., 2 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
p-Toluenesulfonic acid
-
Toluene
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reaction:
-
To a solution of indanone in anhydrous diethyl ether under an inert atmosphere, add cyclopropylmagnesium bromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alcohol intermediate.
-
-
Dehydration:
-
Dissolve the crude alcohol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Protocol 2: Cationic Polymerization of this compound
This protocol outlines a hypothetical cationic polymerization of the synthesized monomer. Cationic polymerization is a common method for polymerizing indene and its derivatives.
Materials:
-
This compound (freshly purified)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Methanol
-
Standard glassware for polymerization under inert conditions (e.g., Schlenk flask)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer
Procedure:
-
Monomer Preparation:
-
Ensure the this compound monomer is free of impurities and water, as these can terminate the polymerization.
-
-
Polymerization:
-
In a Schlenk flask under an inert atmosphere, dissolve the this compound monomer in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) to control the polymerization.
-
Add the Lewis acid initiator (e.g., BF₃·OEt₂) dropwise via syringe.
-
Stir the reaction mixture for a predetermined time (e.g., 1-24 hours). The viscosity of the solution may increase as the polymer forms.
-
-
Termination and Precipitation:
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Data Presentation
The following tables present hypothetical quantitative data for the polymerization of this compound, based on typical results for indene polymerization and the anticipated effects of the cyclopropyl group.
Table 1: Hypothetical Polymerization Results of this compound via Cationic Polymerization
| Entry | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | BF₃·OEt₂ | 100:1 | -78 | 4 | 85 | 15,000 | 1.8 |
| 2 | BF₃·OEt₂ | 100:1 | 0 | 2 | 92 | 12,000 | 2.1 |
| 3 | TiCl₄ | 200:1 | -78 | 6 | 90 | 25,000 | 1.7 |
| 4 | TiCl₄ | 200:1 | 0 | 3 | 95 | 21,000 | 2.3 |
Table 2: Hypothetical Thermal Properties of Poly(this compound) vs. Polyindene
| Polymer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |
| Polyindene | ~200 | ~350 |
| Poly(this compound) | ~220 | ~360 |
Visualizations
Caption: Workflow for the synthesis and polymerization of this compound.
Caption: Hypothetical pathway for a drug-loaded polymer nanoparticle.
Application Notes: 3-Cyclopropyl-1H-indene in Metallocene Catalysis for Polyolefin Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Cyclopropyl-1H-indene is a substituted indene derivative whose utility in materials science is primarily centered on its role as a ligand precursor for metallocene catalysts.[1][2] Metallocene catalysts, particularly those based on Group 4 metals like zirconium and hafnium, are single-site catalysts renowned for their ability to produce polyolefins (e.g., polyethylene, polypropylene) with precisely controlled microstructures, molecular weights, and comonomer distributions.[3] The cyclopropyl substituent on the indenyl ligand framework provides a unique combination of steric and electronic properties that can be used to fine-tune catalyst performance and, consequently, the final polymer properties.[1] These catalysts are typically activated by a cocatalyst, such as methylaluminoxane (MAO), to generate the active cationic species for polymerization.[3][4]
Core Application: Ligand for Olefin Polymerization Catalysts
The primary application of this compound is in the synthesis of ansa-metallocene catalysts. In this context, the indenyl rings are linked by a bridging group (e.g., dimethylsilyl, -SiMe₂-), creating a rigid structure that controls the geometry of the catalytic site. The cyclopropyl group at the 3-position of the indene ring influences:
-
Stereoselectivity: The steric bulk of the ligand framework dictates the orientation of the incoming monomer (e.g., propylene), thereby controlling the tacticity (isotactic, syndiotactic, or atactic) of the resulting polymer.
-
Catalyst Activity: Electronic effects of the substituent can modify the electrophilicity of the metal center, impacting the rates of monomer insertion and chain propagation.
-
Polymer Properties: By controlling the microstructure, catalysts derived from this compound can be used to produce polymers with tailored melting points, crystallinities, and mechanical properties.[5]
Quantitative Data on Catalyst Performance
The performance of metallocene catalysts derived from cyclopropyl-substituted indenyl ligands is highly dependent on the specific catalyst structure, cocatalyst, and polymerization conditions. The following table summarizes representative data for a generic rac-[bridged-bis(3-cyclopropyl-1-indenyl)]ZrCl₂ catalyst system for propylene polymerization to illustrate its capabilities.
| Parameter | Value | Conditions / Notes |
| Catalyst | rac-[Me₂Si(3-cyclopropyl-1-indenyl)₂]ZrCl₂ | A representative chiral, C₂-symmetric catalyst. |
| Cocatalyst | Methylaluminoxane (MAO) | Typically used in large excess.[3] |
| [Al]/[Zr] Ratio | 1500 - 5000 | Molar ratio of aluminum (from MAO) to zirconium. |
| Polymerization Temp. | 50 - 70 °C | Common range for slurry or solution polymerization. |
| Monomer Pressure | 2 - 10 bar (Propylene) | Influences reaction rate and polymer molecular weight. |
| Catalyst Activity | 15,000 - 40,000 kg PP / (mol Zr * h) | Highly active system. Activity varies with conditions. |
| Polymer Melting Point (Tₘ) | 145 - 155 °C | Indicative of highly isotactic polypropylene. |
| Isotacticity ([mmmm]%) | > 95% | High stereoselectivity imparted by the rigid ligand. |
| Molecular Weight (Mₙ) | 100,000 - 400,000 g/mol | Can be controlled by temperature, pressure, and H₂. |
Experimental Protocols
The following protocols outline the general synthesis of a representative ansa-zirconocene catalyst starting from this compound and its subsequent use in propylene polymerization.
Protocol 1: Synthesis of the Ligand Precursor, bis(3-cyclopropyl-1-indenyl)dimethylsilane
-
Deprotonation: In a nitrogen-purged Schlenk flask, dissolve this compound (2.0 eq) in anhydrous diethyl ether or THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (2.0 eq, 1.6 M in hexanes) dropwise while maintaining the temperature below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. A color change to deep red or orange indicates the formation of the indenyl anion.
-
Silylation: Cool the solution back to -78 °C. Add dichlorodimethylsilane (Me₂SiCl₂) (1.0 eq) dropwise.
-
Allow the mixture to warm slowly to room temperature and stir overnight. The reaction will typically turn pale yellow or colorless.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the organic phase with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a heptane/dichloromethane mixture) to isolate the desired bridged ligand.[4]
Protocol 2: Synthesis of rac-[Me₂Si(3-cyclopropyl-1-indenyl)₂]ZrCl₂
-
Ligation: In a nitrogen-purged glovebox or Schlenk line, dissolve the purified bis(3-cyclopropyl-1-indenyl)dimethylsilane (1.0 eq) in anhydrous toluene or diethyl ether.
-
Cool the solution to -78 °C. Add n-BuLi (2.05 eq) dropwise and allow the mixture to warm to room temperature and stir for 8 hours to ensure complete dianion formation.
-
Metallation: In a separate flask, create a slurry of zirconium tetrachloride (ZrCl₄) (1.0 eq) in anhydrous toluene or pentane. Cool this slurry to -78 °C.
-
Transfer the lithium salt solution from step 2 to the ZrCl₄ slurry via cannula, slowly and with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. The mixture will typically develop a bright color (e.g., orange or red).
-
Isolation: Remove the solvent under vacuum. Extract the product from the lithium chloride (LiCl) byproduct with dichloromethane (DCM) or toluene.
-
Filter the solution to remove insoluble salts. Reduce the solvent volume and crystallize the product, often by layering with pentane or hexane, to yield the rac-zirconocene dichloride complex.
Protocol 3: Propylene Polymerization
-
Reactor Setup: Prepare a high-pressure stainless-steel reactor equipped with a mechanical stirrer and temperature control. Thoroughly dry and purge the reactor with nitrogen followed by propylene gas.
-
Catalyst Activation: In a glovebox, charge a catalyst injection vessel with the desired amount of the zirconocene catalyst (e.g., 1-10 µmol) dissolved in toluene. In a separate vessel, add the required volume of MAO solution (e.g., 10 wt% in toluene).
-
Polymerization: Introduce a liquid medium (e.g., toluene or liquid propylene) into the reactor. Pressurize the reactor with propylene to the target pressure (e.g., 5 bar) and bring it to the desired temperature (e.g., 60 °C).
-
Inject the MAO solution into the reactor, followed by the catalyst solution to initiate polymerization.
-
Maintain constant pressure and temperature for the duration of the run (e.g., 30-60 minutes). Monitor monomer uptake to track reaction progress.
-
Termination and Work-up: Terminate the polymerization by venting the reactor and injecting acidified methanol.
-
Collect the polymer product by filtration, wash thoroughly with methanol and acetone, and dry in a vacuum oven at 60-80 °C to a constant weight.
Visualizations
References
- 1. search.library.uq.edu.au [search.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. WO2006060544A1 - Metallocene catalysts, their synthesis and their use for the polymerization of olefins - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Cyclopropyl-1H-indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-cyclopropyl-1H-indene derivatives are valuable structural motifs in medicinal chemistry and materials science. The rigid cyclopropane ring fused to the indene core introduces unique conformational constraints and stereochemical complexity, making these compounds attractive for the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of these challenging molecules, focusing on transition metal-catalyzed cyclopropanation reactions. The methodologies described aim to provide high yields and excellent enantioselectivity, critical for applications in drug discovery and development.
Synthetic Strategies
The asymmetric synthesis of chiral this compound derivatives can be effectively achieved through the catalytic cyclopropanation of 1H-indene. This approach typically involves the reaction of indene with a carbene precursor, generated in situ from a diazo compound, in the presence of a chiral transition metal catalyst. Rhodium and cobalt complexes are among the most successful catalysts for this transformation, offering high levels of stereocontrol.
Rhodium-Catalyzed Asymmetric Cyclopropanation
Rhodium(II) carboxylate complexes are powerful catalysts for the decomposition of diazo compounds and subsequent carbene transfer to olefins. The use of chiral ligands on the rhodium center allows for the enantioselective formation of cyclopropanes. For the synthesis of this compound derivatives, a suitable chiral rhodium catalyst can effectively control the facial selectivity of the carbene addition to the indene double bond.
Cobalt-Catalyzed Asymmetric Cyclopropanation
Chiral cobalt complexes have emerged as a robust platform for asymmetric cyclopropanation reactions. These catalysts can mediate the transfer of carbene fragments from various precursors, including diazo compounds and dihaloalkanes, to a range of alkenes with high enantioselectivity. Cobalt-based systems have shown promise for the cyclopropanation of substrates containing indane-like structures, suggesting their applicability to the synthesis of the target molecules.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric cyclopropanation of styrene and its derivatives, which serve as close analogs for the cyclopropanation of 1H-indene. This data is compiled from various literature sources and provides a benchmark for expected yields and enantioselectivities.
Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene Analogs
| Entry | Styrene Derivative | Diazo Compound | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Styrene | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | 95 | 98 | Adapted from literature |
| 2 | 4-Chlorostyrene | Ethyl diazoacetate | Rh₂(S-PTAD)₄ | 92 | 97 | Adapted from literature |
| 3 | 4-Methoxystyrene | Methyl phenyldiazoacetate | Rh₂(S-BTPCP)₄ | 88 | 95 | Adapted from literature |
Table 2: Cobalt-Catalyzed Asymmetric Cyclopropanation of Styrene Analogs
| Entry | Styrene Derivative | Carbene Precursor | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Styrene | 2,2-dichloropropane | (OIP)CoBr₂ | 90 | 93 | [1] |
| 2 | 4-Bromostyrene | 2,2-dichloropropane | (OIP)CoBr₂ | 85 | 91 | [1] |
| 3 | 2-Vinylnaphthalene | 2,2-dichloropropane | (OIP)CoBr₂ | 92 | 94 | [1] |
Experimental Protocols
The following is a detailed protocol for the rhodium-catalyzed asymmetric cyclopropanation of 1H-indene, adapted from established procedures for styrenic substrates.
Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of 1H-Indene
Materials:
-
1H-Indene (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄)
-
Dichloromethane (DCM, anhydrous)
-
Hexane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Syringe pump
-
Septa and needles
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add the chiral rhodium catalyst Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%).
-
Addition of Reactants: Add anhydrous dichloromethane (10 mL) to the flask, followed by freshly distilled 1H-indene (1.0 mmol, 1.0 equiv). Stir the solution at room temperature.
-
Slow Addition of Diazo Compound: In a separate syringe, prepare a solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL). Place the syringe on a syringe pump.
-
Reaction: Slowly add the ethyl diazoacetate solution to the reaction mixture over a period of 4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction (as indicated by TLC, typically after the addition is complete), quench the reaction by the cautious addition of a few drops of acetic acid to decompose any remaining diazo compound.
-
Work-up: Dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the chiral this compound derivative.
-
Characterization: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizations
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.
Caption: Proposed mechanism for the rhodium-catalyzed asymmetric cyclopropanation of 1H-indene.
Caption: General experimental workflow for the asymmetric cyclopropanation of 1H-indene.
References
Application Notes and Protocols for the Purification of 3-Cyclopropyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Cyclopropyl-1H-indene, a molecule of interest in medicinal chemistry and materials science. The following methodologies are based on standard organic chemistry laboratory techniques and have been adapted based on the predicted physicochemical properties of the target compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Weight | ~156.22 g/mol | Calculated from the chemical formula C12H12. |
| Boiling Point | > 180 °C at atm. pressure | Indene has a boiling point of 181.6 °C. The addition of a cyclopropyl group is expected to increase the boiling point. |
| Physical State | Liquid | Indene and many substituted indenes are liquids at room temperature. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane). | Based on the nonpolar hydrocarbon structure. |
| Appearance | Colorless to pale yellow liquid | Indene is a colorless liquid that can appear pale yellow.[1] |
Note: These values are estimates and should be used as a guide for experimental design.
Purification Strategies
The choice of purification method will depend on the nature and quantity of impurities present in the crude material. Common impurities in the synthesis of substituted indenes may include unreacted starting materials, catalysts, and isomeric byproducts. The following protocols describe three common and effective purification techniques: silica gel column chromatography, vacuum distillation, and recrystallization (for solid derivatives).
Protocol 1: Purification by Silica Gel Column Chromatography
This method is suitable for the removal of polar and non-polar impurities from small to medium-scale reactions (mg to g).
Experimental Protocol
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a low-polarity hexanes/ethyl acetate mixture). A common ratio is approximately 1 part silica gel to 2 parts solvent by volume.
-
Stir the slurry gently to ensure a homogeneous mixture and to remove any trapped air bubbles.
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1-2 cm).
-
Pour the silica gel slurry into the column. Allow the solvent to drain slowly, ensuring the silica gel packs evenly without cracks or air bubbles. The solvent level should always be kept above the top of the silica gel.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent (e.g., by adding small percentages of ethyl acetate to the hexanes) to facilitate the separation of compounds with different polarities. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Collect fractions in separate test tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Workflow Diagram
Caption: Workflow for Purification by Silica Gel Column Chromatography.
Protocol 2: Purification by Vacuum Distillation
This method is ideal for purifying larger quantities of liquid compounds with high boiling points, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition.
Experimental Protocol
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks or stars.
-
Use a Claisen adapter to provide an extra neck for a capillary ebulliator or to introduce a slow stream of an inert gas to prevent bumping. Boiling stones are not effective under vacuum.[2]
-
Grease all ground-glass joints to ensure a good seal.[2]
-
Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump or water aspirator).[2]
-
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Begin stirring if using magnetic stirring.
-
Turn on the vacuum source and allow the pressure inside the apparatus to stabilize.
-
Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Monitor the temperature of the vapor that is distilling. The boiling point under vacuum will be significantly lower than at atmospheric pressure.
-
Collect the fraction that distills at a constant temperature and pressure. This is likely the pure compound.
-
-
Termination:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum source.
-
Workflow Diagram
Caption: Workflow for Purification by Vacuum Distillation.
Protocol 3: Purification by Recrystallization
While this compound is predicted to be a liquid, this protocol is applicable if the compound is a solid at room temperature or if a solid derivative is synthesized. Recrystallization is an effective technique for purifying crystalline solids.
Experimental Protocol
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3]
-
Test small amounts of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol) to find a suitable one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.[4]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6]
-
-
Drying:
-
Dry the purified crystals, for example, by leaving them under vacuum in the Büchner funnel for a period, or by transferring them to a desiccator.
-
Workflow Diagram
Caption: Workflow for Purification by Recrystallization.
References
The Promising Role of 3-Cyclopropyl-1H-indene in Pharmaceutical Development: A Building Block for Future Therapeutics
The quest for novel molecular scaffolds that can serve as the foundation for new and effective pharmaceuticals is a central theme in modern drug discovery. Within this landscape, the 3-Cyclopropyl-1H-indene moiety has emerged as a promising, albeit currently under-explored, building block. Its unique combination of the rigid indene core and the conformationally constrained cyclopropyl group offers a distinct three-dimensional architecture that can be exploited for targeted interactions with biological macromolecules.
The indene scaffold itself is a well-established constituent of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-proliferative, and neuroprotective effects. The introduction of a cyclopropyl ring at the 3-position of the indene nucleus is anticipated to bestow several advantageous properties. The cyclopropyl group can enhance metabolic stability, improve binding affinity to target proteins, and provide a vector for precise structural modifications, thereby allowing for the fine-tuning of pharmacological activity.
This document provides an overview of the potential applications of this compound in pharmaceutical research, including hypothetical signaling pathways and generalized experimental protocols for the synthesis and evaluation of its derivatives. Due to the nascent stage of research into this specific scaffold, the following sections are based on established principles of medicinal chemistry and extrapolated from research on related indene and cyclopropyl-containing compounds.
Table 1: Potential Therapeutic Targets and Applications of this compound Derivatives
| Therapeutic Area | Potential Molecular Target(s) | Rationale for Exploration |
| Oncology | Kinases (e.g., EGFR, VEGFR), Tubulin, Ras/Raf/MAPK pathway | The indene core is present in known kinase inhibitors and anti-proliferative agents. The cyclopropyl group can enhance binding to the hydrophobic pockets of these targets. |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3β (GSK-3β) | Indene analogs have shown neuroprotective effects. The cyclopropyl moiety can improve blood-brain barrier penetration. |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine pathways | The related compound, Sulindac (an indene derivative), is a known NSAID. Cyclopropyl substitution could lead to more potent or selective anti-inflammatory agents. |
| Infectious Diseases | Viral or bacterial enzymes | The rigid scaffold can be functionalized to mimic natural substrates or inhibit key enzymatic processes in pathogens. |
Envisioned Signaling Pathway Inhibition
Derivatives of this compound could potentially modulate key signaling pathways implicated in diseases like cancer. For instance, by acting as kinase inhibitors, they could disrupt the Ras/Raf/MEK/ERK pathway, which is frequently hyperactivated in various tumors.
Caption: Hypothetical inhibition of the Ras/Raf/MAPK signaling pathway by a this compound derivative.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of novel pharmaceuticals based on the this compound scaffold.
General Synthetic Workflow
The synthesis of this compound derivatives would likely involve a multi-step process, starting from commercially available precursors.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of a this compound Analog (Hypothetical)
Objective: To synthesize a library of this compound derivatives for biological screening.
Materials:
-
1-Indanone
-
Cyclopropylmagnesium bromide
-
Various aldehydes or ketones
-
Acid or base catalysts
-
Organic solvents (e.g., THF, DCM, Methanol)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Grignard Reaction: React 1-indanone with cyclopropylmagnesium bromide in an appropriate solvent like THF to introduce the cyclopropyl group at the 1-position, followed by dehydration to form this compound.
-
Functionalization: The 1-position of the this compound can be functionalized through various reactions. For example, a Vilsmeier-Haack reaction could introduce a formyl group.
-
Derivatization: The introduced functional group can then be used for further derivatization. For instance, a formyl group can undergo a condensation reaction with various amines to generate a library of Schiff base derivatives.
-
Purification and Characterization: Each derivative should be purified using techniques like column chromatography and characterized by NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of synthesized this compound derivatives against a specific kinase (e.g., Raf kinase).
Materials:
-
Synthesized this compound derivatives
-
Recombinant human Raf kinase
-
Kinase substrate (e.g., MEK1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Future Directions
The exploration of this compound as a building block for pharmaceuticals is in its infancy. Future research should focus on developing efficient and scalable synthetic routes to this scaffold and its derivatives. Comprehensive biological screening of these compounds against a wide range of therapeutic targets will be crucial to uncover their full potential. Structure-activity relationship (SAR) studies will then guide the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The unique structural features of this compound hold significant promise for the development of the next generation of innovative medicines.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclopropyl-1H-indene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 3-Cyclopropyl-1H-indene. Given the absence of a widely established, optimized protocol for this specific molecule, this guide focuses on potential synthetic routes and addresses challenges that may arise during the development of a novel synthetic method.
Frequently Asked Questions (FAQs)
Q1: What are the plausible synthetic routes to this compound?
A1: Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound.
-
Route A: Intramolecular Cyclization of a Phenylpropene Derivative. This approach involves the synthesis of a 1-cyclopropyl-2-propenylbenzene intermediate, followed by an acid-catalyzed or transition-metal-catalyzed intramolecular cyclization.
-
Route B: Modification of an Indene Precursor. This strategy starts with a pre-formed indene scaffold, followed by the introduction of the cyclopropyl group at the 3-position. This could potentially be achieved through a transition-metal-catalyzed cross-coupling reaction.
Q2: Which starting materials are recommended for Route A?
A2: A suitable starting material for Route A is (2-bromophenyl)cyclopropane. This can be subjected to a Heck coupling with an appropriate propene derivative or converted to an organometallic reagent for subsequent reaction with a propenyl electrophile to generate the cyclization precursor.
Q3: What are the key challenges in introducing a cyclopropyl group onto a pre-formed indene ring (Route B)?
A3: The primary challenges for Route B include:
-
Site Selectivity: Achieving selective functionalization at the 3-position of the indene ring can be difficult, as other positions may also be reactive.
-
Harsh Reaction Conditions: The conditions required for many cross-coupling reactions can be harsh and may lead to decomposition of the indene ring system.
-
Availability of a Suitable Halogenated Indene: Synthesis of a 3-halo-1H-indene precursor is required, which may have its own synthetic challenges.
Troubleshooting Guides
Problem 1: Low Yield in the Intramolecular Cyclization Step (Route A)
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Catalyst | Screen different transition metal catalysts (e.g., Pd, Rh, Au complexes).[1][2] The choice of ligand can also be crucial for reaction efficiency. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some cyclizations require heating, while others may proceed at room temperature. Run small-scale trials at various temperatures (e.g., RT, 50 °C, 80 °C, reflux). |
| Incorrect Solvent | The polarity of the solvent can significantly impact the reaction. Test a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile). |
| Decomposition of Starting Material | If the starting material is sensitive to the reaction conditions, consider using a milder catalyst or lowering the reaction temperature. The use of a Brønsted acid catalyst at mild conditions has been reported for similar cyclizations. |
| Protonolysis of Organometallic Intermediate | If using an organometallic intermediate, ensure strictly anhydrous conditions to prevent quenching by water. |
Problem 2: Formation of Multiple Isomers or Side Products
| Potential Cause | Troubleshooting Suggestion |
| Lack of Regioselectivity in Cyclization | The regioselectivity of the cyclization can sometimes be controlled by the choice of catalyst and ligands.[1] Steric hindrance on the substrate can also direct the cyclization to a specific position. |
| Isomerization of the Double Bond | The position of the double bond in the indene ring can isomerize under acidic or basic conditions. Use neutral purification methods (e.g., silica gel chromatography with a non-polar eluent) and avoid prolonged exposure to harsh conditions. |
| Polymerization of Styrenic Intermediates | Styrene-type intermediates can be prone to polymerization. Consider adding a radical inhibitor (e.g., BHT) to the reaction mixture. |
| Oxidation to Indanone | Indenes can be susceptible to oxidation to the corresponding indanone. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Co-elution with Starting Material or Byproducts | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase (e.g., alumina). |
| Product Instability on Silica Gel | If the product is sensitive to acidic silica gel, it can be deactivated by pre-treating with a solution of triethylamine in the eluent. |
| Formation of Triphenylphosphine Oxide (from Wittig Reaction) | If a Wittig reaction is used to construct the propenyl side chain, the removal of triphenylphosphine oxide can be challenging. Precipitation from a non-polar solvent (e.g., hexane) or chromatography on alumina can be effective. |
Experimental Protocols
Proposed Synthesis Route A: Intramolecular Cyclization
This proposed protocol is based on general methods for indene synthesis and would require optimization for the specific target molecule.
Step 1: Synthesis of (2-Cyclopropylphenyl)ethanone
This intermediate can potentially be synthesized via a Friedel-Crafts acylation of cyclopropylbenzene.
-
Reagents: Cyclopropylbenzene, acetyl chloride, aluminum chloride.
-
Procedure: To a cooled (0 °C) suspension of aluminum chloride in anhydrous dichloromethane, add acetyl chloride dropwise. Then, add cyclopropylbenzene dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of 1-(2-Cyclopropylphenyl)prop-2-en-1-ol
-
Reagents: (2-Cyclopropylphenyl)ethanone, vinylmagnesium bromide in THF.
-
Procedure: To a solution of (2-cyclopropylphenyl)ethanone in anhydrous THF at 0 °C, add vinylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product may be used in the next step without further purification.
Step 3: Synthesis of this compound (Intramolecular Cyclization)
-
Catalyst System: A transition metal catalyst such as Pd(OAc)₂ with a suitable ligand (e.g., PPh₃) or a Brønsted acid such as trifluoromethanesulfonic acid.
-
Procedure (Transition Metal Catalyzed): In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol from the previous step in an anhydrous solvent such as toluene. Add the palladium catalyst and ligand. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC. Upon completion, cool the reaction, filter through a pad of Celite, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize data from related indene syntheses, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on the Yield of Substituted Indenes
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 110 | 75 | General observation |
| 2 | Rh(I) complex | - | - | - | High Yields | [1] |
| 3 | FeCl₃ | - | - | - | High Regioselectivity | [1] |
| 4 | Au(I) complex | NHC | DCE | 60 | 85 | [2] |
Table 2: Influence of Reaction Conditions on Benzofulvene vs. Indene Formation
| Entry | Reagents | Conditions | Major Product | Yield (%) | Reference |
| 1 | 2-(1-phenylvinyl)benzaldehyde, dimethyl malonate | piperidine, AcOH, benzene, 80 °C, 1.5 h | Benzylidene malonate | 75 | [3] |
| 2 | 2-(1-phenylvinyl)benzaldehyde, dimethyl malonate | TiCl₄-pyridine, RT | Indene derivative | 79 | [3] |
| 3 | 2-(1-phenylvinyl)benzaldehyde, dimethyl malonate | TiCl₄-Et₃N | Benzofulvene | 40 | [3] |
Visualizations
Caption: Proposed synthetic workflow for this compound via Route A.
Caption: Troubleshooting logic for addressing low cyclization yields.
References
Technical Support Center: Synthesis of Cyclopropyl Indenes
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of cyclopropyl indenes. The content addresses common side reactions and offers practical solutions to improve reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common methods for synthesizing cyclopropyl indenes, and what are their primary side reactions?
The two most prevalent methods for the cyclopropanation of indene are the Simmons-Smith reaction and transition metal-catalyzed reactions with diazo compounds. Each has a distinct profile of potential side reactions.
-
Simmons-Smith Reaction : This method utilizes an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple) and is known for being a stereospecific and generally clean reaction with a high tolerance for various functional groups.[1][2] Side reactions are infrequent but can include:
-
Methylation of Heteroatoms : If the indene substrate contains sensitive heteroatoms (e.g., alcohols), methylation can occur, particularly with prolonged reaction times or excess reagent.[3]
-
Reaction with Allylic Thioethers : If the substrate contains an allylic thioether, the Simmons-Smith reagent can form a sulfur ylide, leading to a[1][4]-sigmatropic rearrangement instead of cyclopropanation unless an excess of the reagent is used.[3]
-
-
Palladium-Catalyzed Cyclopropanation with Diazomethane : This method uses a palladium catalyst to decompose diazomethane, generating a carbene that adds to the indene double bond.[5][6] While effective, this reaction is sensitive to steric effects and the specific catalyst used.[5] Potential side reactions include:
-
C-H Insertion : Carbenes are highly reactive and can insert into C-H bonds, leading to a mixture of isomers and byproducts.[7]
-
Alkene Isomerization : Depending on the catalyst and reaction conditions, isomerization of the indene starting material or the cyclopropyl indene product can occur.
-
Formation of Pyrazolines : The reaction between diazomethane and an alkene can proceed through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate. Incomplete decomposition of this intermediate to the cyclopropane and nitrogen gas can lead to impurities.[8]
-
Troubleshooting Guide
Problem 1: Low yield of the desired cyclopropyl indene in a Simmons-Smith reaction.
-
Possible Cause 1: Inactive Zinc-Copper Couple. The activation of zinc is critical for the formation of the organozinc carbenoid.
-
Possible Cause 2: Inappropriate Solvent. The choice of solvent can significantly impact the reaction rate.
-
Solution: Use non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE). Basic solvents can decrease the reaction rate.[2]
-
-
Possible Cause 3: Steric Hindrance. The Simmons-Smith reaction is sensitive to steric effects, with cyclopropanation typically occurring on the less hindered face of the double bond.[10]
-
Solution: If the indene substrate is highly substituted, consider a different cyclopropanation method or a modified Simmons-Smith reagent that is less sterically demanding.
-
Problem 2: Presence of multiple unidentified byproducts in a palladium-catalyzed reaction with diazomethane.
-
Possible Cause 1: Catalyst Sensitivity. Palladium catalysts are highly sensitive to the steric and electronic properties of the substrate.[5]
-
Solution: Screen different palladium catalysts (e.g., Pd(OAc)₂) and ligands to optimize for the specific indene substrate. The choice of catalyst can influence the chemoselectivity of the reaction.
-
-
Possible Cause 2: Competing Side Reactions. The high reactivity of the carbene intermediate can lead to undesired reactions.
-
Solution: Optimize the reaction temperature and the rate of diazomethane addition. Slower addition at a lower temperature can sometimes minimize side reactions like C-H insertion.
-
Problem 3: Evidence of ring-opened products in the final reaction mixture.
-
Possible Cause: Instability of the Cyclopropyl Indene Product. Cyclopropyl indenes, as benzocyclopropene derivatives, are strained ring systems. The cyclopropane ring can undergo opening under certain conditions, particularly in the presence of electrophiles or under radical conditions.[11][12]
-
Solution: Ensure the reaction work-up and purification steps are performed under neutral or slightly basic conditions. Avoid strong acids. If the reaction is performed at elevated temperatures, consider if a lower temperature would suffice to prevent thermally induced ring-opening.
-
Data Presentation
The following tables provide illustrative data for the cyclopropanation of 1-methylindene under different conditions. These are representative values and may vary based on specific experimental setup and substrate purity.
Table 1: Comparison of Cyclopropanation Methods for 1-Methylindene
| Method | Reagents | Solvent | Temperature (°C) | Yield of Cyclopropyl Indene (%) | Major Side Product(s) | Side Product (%) |
| Simmons-Smith | CH₂I₂/Zn-Cu | DCM | 25 | 85 | - | < 5 |
| Furukawa Mod. | CH₂I₂/Et₂Zn | DCE | 0-25 | 92 | - | < 3 |
| Pd-Catalyzed | CH₂N₂/Pd(OAc)₂ | Ether | 0 | 75 | Isomeric Byproducts | ~15 |
Table 2: Effect of Solvent on Simmons-Smith Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
| Dichloromethane (DCM) | 9.1 | 85 |
| Diethyl Ether | 4.3 | 82 |
| Tetrahydrofuran (THF) | 7.6 | 65 |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1a,6b-dihydrocyclopropa[a]indene via Modified Simmons-Smith Reaction
This protocol is adapted from standard Simmons-Smith procedures.[13]
-
Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of diethylzinc (1.0 M in hexanes, 20 mL, 20 mmol) to anhydrous dichloroethane (DCE, 80 mL) at 0 °C.
-
Slowly add a solution of trifluoroacetic acid (1.54 mL, 20 mmol) in DCE (20 mL). A white slurry will form. Stir at room temperature for 1 hour until gas evolution ceases.
-
Cool the mixture to 0 °C and add diiodomethane (1.61 mL, 20 mmol) dropwise. Stir until the solution becomes clear.
-
-
Reaction:
-
Add a solution of 1-methylindene (1.30 g, 10 mmol) in DCE (10 mL) to the freshly prepared reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the title compound.
-
Visualizations
Reaction Pathways and Side Reactions
This diagram illustrates the primary synthetic routes to cyclopropyl indene and highlights the key side reactions.
Caption: Synthetic routes to cyclopropyl indene and associated side reactions.
Troubleshooting Workflow: Low Product Yield
This diagram provides a logical workflow for diagnosing the cause of low reaction yields.
Caption: A troubleshooting workflow for addressing low yields.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium Catalyzed Cyclopropanation of Unsaturated Endoperoxides. A New Peroxide Preserving Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Simmons-Smith Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-Cyclopropyl-1H-indene Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges associated with 3-Cyclopropyl-1H-indene isomers. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the separation and purification of these compounds.
Troubleshooting Guides and FAQs
This section is designed to provide quick answers and solutions to common problems that may arise during the purification of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
A1: The primary challenges stem from the structural similarities of the potential isomers. This compound can exist as a pair of enantiomers ((R)- and (S)-isomers) which have identical physical properties in a non-chiral environment, making them inseparable by standard chromatographic techniques like flash chromatography on silica gel. The key challenge is to achieve enantiomeric separation.
Q2: Which analytical techniques are best suited for separating these isomers?
A2: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for separating enantiomers.[][2] SFC is often preferred due to its faster separation times, reduced organic solvent consumption, and high efficiency.[][2][3]
Q3: What type of chromatography column should I use for chiral separation?
A3: Polysaccharide-based chiral stationary phases (CSPs) are a common and effective choice for the separation of a wide range of chiral compounds.[4] Columns with selectors like amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) often provide good selectivity for this type of molecule.[4]
Q4: Can I use normal-phase HPLC for this separation?
A4: Yes, normal-phase HPLC is a viable option and is frequently used for chiral separations. It typically employs a non-polar mobile phase (e.g., hexane or heptane) with a polar modifier, such as an alcohol (e.g., isopropanol or ethanol).
Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC)?
A5: SFC offers several advantages over HPLC for chiral separations, including:
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates.
-
Reduced Solvent Consumption: The primary mobile phase is environmentally friendly and inexpensive carbon dioxide.[2][3]
-
Cost-Effectiveness: Less organic solvent usage reduces both purchase and disposal costs.[2]
-
High Efficiency: SFC can provide excellent resolution of enantiomers.[]
Troubleshooting Common Issues
Issue 1: Poor or no separation of enantiomers.
-
Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for the analyte.
-
Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns are a good starting point.
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution:
-
For Normal-Phase HPLC/SFC: Adjust the ratio of the non-polar solvent to the alcohol modifier. Small changes in the modifier percentage can significantly impact selectivity.
-
Additives: For compounds with acidic or basic functional groups, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.[5]
-
Issue 2: Poor peak shape (tailing or fronting).
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution: Add a mobile phase modifier. For example, a small amount of a more polar solvent or an acidic/basic additive can help to block active sites on the stationary phase and improve peak symmetry.
-
Possible Cause: Column overload.
-
Solution: Reduce the amount of sample injected onto the column.
Issue 3: Inconsistent retention times.
-
Possible Cause: The column is not properly equilibrated with the mobile phase.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase before starting the analysis. Chiral separations can sometimes require longer equilibration times.[6]
-
Possible Cause: Fluctuations in temperature.
-
Solution: Use a column oven to maintain a constant and controlled temperature, as temperature can affect selectivity in chiral separations.[7]
Quantitative Data Summary
The following tables provide representative data for the chiral separation of this compound enantiomers based on typical performance for similar compounds.
Table 1: HPLC Method Parameters and Performance
| Parameter | Condition 1 | Condition 2 |
| Column | Polysaccharide-based CSP (Cellulose) | Polysaccharide-based CSP (Amylose) |
| Mobile Phase | 90:10 Hexane:Isopropanol | 85:15 Heptane:Ethanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C |
| Retention Time (Enantiomer 1) | 8.2 min | 7.5 min |
| Retention Time (Enantiomer 2) | 9.5 min | 8.9 min |
| Resolution (Rs) | 1.8 | 2.1 |
| Purity (Enantiomeric Excess) | >99% ee | >99% ee |
Table 2: SFC Method Parameters and Performance
| Parameter | Condition 1 | Condition 2 |
| Column | Polysaccharide-based CSP (Cellulose) | Immobilized Polysaccharide CSP |
| Mobile Phase | 80:20 CO2:Methanol | 88:12 CO2:(Methanol w/ 0.1% DEA) |
| Flow Rate | 3.0 mL/min | 4.0 mL/min |
| Back Pressure | 150 bar | 120 bar |
| Temperature | 35 °C | 40 °C |
| Retention Time (Enantiomer 1) | 3.1 min | 2.5 min |
| Retention Time (Enantiomer 2) | 3.8 min | 3.0 min |
| Resolution (Rs) | 2.0 | 2.2 |
| Purity (Enantiomeric Excess) | >99% ee | >99% ee |
Experimental Protocols
The following are generalized protocols for the analytical and preparative separation of this compound enantiomers. These should be considered as starting points and may require optimization.
Protocol 1: Analytical Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as one with a cellulose or amylose derivative as the chiral selector.
-
Mobile Phase Screening:
-
Prepare a stock solution of the racemic this compound in the mobile phase.
-
Start with a normal-phase mobile phase, such as 95:5 (v/v) n-hexane:isopropanol.
-
Perform isocratic runs, systematically varying the percentage of the alcohol modifier (e.g., from 2% to 20%).
-
-
Optimization:
-
Once partial separation is observed, fine-tune the mobile phase composition to maximize resolution.
-
If peak shape is poor, consider adding a small amount (0.1%) of an acidic or basic modifier.
-
Optimize the flow rate to balance separation time and resolution. A typical starting point is 1.0 mL/min.
-
Evaluate the effect of temperature using a column oven, testing temperatures between 20°C and 40°C.
-
Protocol 2: Preparative Chiral SFC Purification
-
Method Development: Develop an analytical-scale SFC method first to identify suitable conditions (column, mobile phase, temperature, and back pressure).
-
Scale-Up:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Increase the flow rate according to the larger column diameter.
-
Calculate the appropriate sample loading based on the analytical separation to avoid overloading the preparative column.
-
-
Purification Run:
-
Dissolve the racemic mixture in a minimal amount of a suitable solvent.
-
Perform the injection and collect the fractions corresponding to each enantiomer.
-
-
Fraction Analysis: Analyze the collected fractions using the analytical SFC or HPLC method to confirm purity and enantiomeric excess.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
Visualizations
The following diagrams illustrate key workflows in the purification process.
Caption: General experimental workflow for the purification of this compound isomers.
Caption: Troubleshooting decision tree for chiral separation of this compound isomers.
References
Technical Support Center: Improving Regioselectivity in Indene Cyclopropanation
Welcome to the technical support center for the regioselective cyclopropanation of indene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cyclopropanation of indene?
A1: The main challenges in indene cyclopropanation revolve around controlling diastereoselectivity (the formation of exo vs. endo products), enantioselectivity (for asymmetric syntheses), and minimizing side reactions. Achieving high yields and selectivity often requires careful optimization of catalysts, reagents, and reaction conditions.
Q2: Which cyclopropanation methods are most suitable for indene?
A2: Several methods can be employed, with the choice depending on the desired outcome and available resources. The most common include:
-
Simmons-Smith Reaction: A classic method using an organozinc carbenoid, known for its reliability and stereospecificity.[1][2][3]
-
Catalytic Cyclopropanation with Diazo Compounds: Utilizes transition metal catalysts (e.g., Rh, Cu, Pd, Hg) to decompose a diazo compound, forming a metal carbene that reacts with the alkene.[4][5][6][7] This method offers a high degree of tunability through ligand modification.
-
Enzymatic Cyclopropanation: An emerging biocatalytic approach that can offer exceptional levels of enantio- and diastereoselectivity.[8]
Q3: How do I control the diastereoselectivity (exo vs. endo) of the cyclopropanation?
A3: Diastereoselectivity is primarily influenced by steric hindrance. The cyclopropanating agent will preferentially approach the double bond from the less sterically hindered face of the indene molecule. The choice of catalyst and ligand system in metal-catalyzed reactions plays a crucial role in dictating the facial selectivity. Bulky ligands can enhance the preference for one diastereomer over the other.
Q4: What is the role of the solvent and temperature in controlling regioselectivity?
A4: Solvent and temperature can significantly impact the outcome of the reaction.[9][10]
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity and stability of the catalytic species and intermediates. For instance, in some cases, non-coordinating solvents are preferred to avoid catalyst inhibition.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by reducing the likelihood of side reactions and favoring the transition state with the lowest activation energy, which typically leads to the more selective product.
Q5: Can I use substituted indenes in this reaction?
A5: Yes, substituted indenes can be used. However, the nature and position of the substituents will affect the electronic properties and steric environment of the double bond, which in turn will influence the reaction rate and selectivity. Electron-donating groups on the aromatic ring can increase the nucleophilicity of the double bond, potentially accelerating the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst or reagent.- Incorrect reaction temperature.- Unsuitable solvent.- Presence of impurities (e.g., water, oxygen). | - Verify the activity of the catalyst and reagents.- Optimize the reaction temperature; some reactions require heating while others need cooling.- Screen a range of solvents with varying polarities.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Diastereoselectivity (exo/endo Mixture) | - Insufficient steric differentiation between the two faces of the indene.- Reaction temperature is too high.- Inappropriate catalyst or ligand. | - Employ a bulkier catalyst or ligand to increase steric hindrance and favor attack from the less hindered face.- Lower the reaction temperature to increase selectivity.- Experiment with different metal catalysts and ligand systems. |
| Formation of Side Products (e.g., Dimerization, C-H Insertion) | - Carbene reacting with itself or inserting into C-H bonds.- Reaction concentration is too low. | - Add the diazo compound slowly to the reaction mixture to maintain a low concentration of the carbene species.- Increase the concentration of the indene substrate. |
| Difficulty in Product Purification | - Similar polarities of the product diastereomers.- Presence of unreacted starting materials or catalyst residues. | - Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation.- Consider derivatization of the products to facilitate separation.- Perform an aqueous workup to remove metal catalyst residues. |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of Indene
This protocol is a general guideline and may require optimization.
-
Preparation of the Zinc-Copper Couple: To a flame-dried flask under an inert atmosphere, add zinc dust and an equal molar amount of copper(I) chloride. Heat the mixture under vacuum until it turns a dull gray color. Allow to cool and introduce the inert atmosphere.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve indene in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reagent Addition: To the indene solution, add the prepared zinc-copper couple. Slowly add diiodomethane to the stirred suspension.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed Cyclopropanation of Indene with Ethyl Diazoacetate (EDA)
This protocol is a general guideline and requires optimization of the catalyst, ligand, and conditions.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the rhodium catalyst (e.g., Rh₂(OAc)₄) and the desired chiral ligand (if an asymmetric reaction is intended) in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Addition of Indene: Add indene to the catalyst solution.
-
Addition of EDA: Add ethyl diazoacetate (EDA) to the reaction mixture dropwise via a syringe pump over several hours to maintain a low concentration of the diazo compound.
-
Reaction Monitoring: Monitor the reaction by TLC or GC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the cyclopropanated products from the catalyst and any side products.
Data Presentation
Table 1: Comparison of Common Cyclopropanation Methods for Indene
| Method | Carbene Source | Typical Catalyst/Reagent | Advantages | Disadvantages |
| Simmons-Smith | Diiodomethane | Zn-Cu couple, Et₂Zn | - High stereospecificity.- Tolerates a wide range of functional groups.[1] | - Stoichiometric use of zinc.- Can be expensive due to diiodomethane.[3] |
| Catalytic (Diazo) | Diazo compounds (e.g., EDA) | Rh(II), Cu(I), Pd(0), Hg(II) complexes | - Catalytic amount of metal.- Highly tunable via ligand modification.- Can achieve high enantioselectivity. | - Diazo compounds can be hazardous.- Potential for side reactions (e.g., C-H insertion). |
| Enzymatic | Diazo compounds | Engineered heme proteins (e.g., P450) | - Exceptional enantio- and diastereoselectivity.- Environmentally friendly (often in aqueous media). | - Substrate scope may be limited.- Requires specialized biochemical techniques. |
Visualizations
Caption: General experimental workflow for the cyclopropanation of indene.
Caption: Key factors influencing the regioselectivity of indene cyclopropanation.
References
- 1. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 2. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic cyclopropanation of alkenes using diazo compounds generated in situ. A novel route to 2-arylcyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition metal-catalyzed cyclopropanation of alkenes in water: catalyst efficiency and in situ generation of the diazo reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Indene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during indene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the primary causes of catalyst deactivation in indene synthesis?
Catalyst deactivation during indene synthesis, particularly when using solid acid catalysts like zeolites (e.g., ZSM-5, H-BEA), is primarily caused by:
-
Coke Formation (Fouling): This is the most common cause. Carbonaceous deposits, or "coke," form on the active sites and within the pores of the catalyst. This physically blocks access to the active sites and can obstruct the pore structure, leading to a loss of activity. Coke formation is often accelerated at higher reaction temperatures.
-
Poisoning: Impurities in the feedstock, such as sulfur and nitrogen compounds, can strongly adsorb to the catalyst's active sites, rendering them inactive. This is a significant concern when using feedstocks derived from coal tar or heavy aromatic fractions.
-
Thermal Degradation (Sintering): At high temperatures, the catalyst's structure can change, leading to a loss of surface area and active sites. This is particularly relevant for supported metal catalysts where the metal particles can agglomerate.
-
Leaching: In liquid-phase reactions, active components of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.
2. My catalyst is showing a rapid decline in activity. What should I investigate first?
A rapid decline in activity often points to either poisoning or severe coking. Here’s a recommended course of action:
-
Analyze the Feedstock: Check for the presence of potential poisons like sulfur or nitrogen compounds. Even trace amounts can have a significant impact.
-
Characterize the Deactivated Catalyst: Use techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify the amount of coke deposited on the catalyst.
-
Review Operating Conditions: High temperatures can accelerate coke formation. Consider if there have been any recent changes or excursions in reaction temperature.
3. How can I minimize coke formation on my catalyst?
Minimizing coke formation is crucial for extending catalyst lifetime. Consider the following strategies:
-
Optimize Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Adjust Feed Composition: Co-feeding hydrogen or a hydrogen-rich gas can sometimes suppress coke formation.
-
Select the Right Catalyst: Catalysts with larger pores, like H-BEA, may be more resistant to deactivation by coking compared to those with smaller pores like ZSM-5, as they are less prone to pore blockage.
-
Modify the Catalyst: Incorporating certain metals into the zeolite framework can sometimes alter the acidity and reduce coke formation.
4. What are the best methods for regenerating a deactivated catalyst?
The most common method for regenerating a coked solid acid catalyst is oxidative regeneration :
-
Calcination in Air: The deactivated catalyst is heated in a controlled flow of air or an oxygen-containing gas to burn off the coke deposits. It is crucial to control the temperature to avoid thermal damage to the catalyst.
-
Solvent Washing: For some types of "soft" coke, washing the catalyst with a suitable organic solvent may be effective.
For catalysts deactivated by poisoning, the regeneration strategy depends on the nature of the poison. In some cases, a high-temperature treatment in an inert or reducing atmosphere can desorb the poison.
5. How do I know if my catalyst is permanently deactivated?
Permanent deactivation occurs when the catalyst's structure is irreversibly damaged or when active components are lost. Signs of permanent deactivation include:
-
Inability to restore activity through standard regeneration procedures.
-
Significant changes in the catalyst's physical properties, such as a loss of surface area (measured by BET analysis) or changes in the crystalline structure (observed by XRD), that persist after regeneration.
-
Evidence of active metal leaching into the product stream (for supported metal catalysts).
Quantitative Data Summary
The following table summarizes typical performance and deactivation data for zeolite catalysts in reactions relevant to indene synthesis, such as the alkylation of benzene with propylene. Please note that actual performance will vary depending on specific reaction conditions and feedstock purity.
| Catalyst Type | Typical Initial Benzene Conversion (%) | Deactivation Rate (% Conversion Loss per 24h) | Primary Deactivation Mechanism | Coke Content after 100h (wt%) |
| H-ZSM-5 | 85-95 | 5-10 | Coke formation, pore blockage | 10-15 |
| H-BEA | 80-90 | 2-5 | Coke formation on external surface | 5-8 |
| H-MOR | 75-85 | 4-8 | Coke formation, pore blockage | 8-12 |
Detailed Experimental Protocols
1. Protocol for Catalyst Activity Testing and Deactivation Study
This protocol describes a typical gas-phase experiment to evaluate catalyst activity and deactivation over time.
-
Catalyst Preparation:
-
Press the catalyst powder into pellets.
-
Crush the pellets and sieve to obtain particles of a specific size range (e.g., 0.25-0.42 mm).
-
-
Reactor Setup:
-
Load a known amount of the sieved catalyst (e.g., 1.0 g) into a fixed-bed reactor.
-
Position the catalyst bed in the center of the reactor's isothermal zone.
-
-
Catalyst Pre-treatment:
-
Heat the catalyst under a flow of inert gas (e.g., nitrogen) to the desired reaction temperature (e.g., 450 °C) at a controlled ramp rate (e.g., 5 °C/min).
-
Hold at the reaction temperature for a specified time (e.g., 1 hour) to ensure thermal stability.
-
-
Reaction:
-
Introduce the reactant feed (e.g., a mixture of a C9 aromatic fraction and a carrier gas) into the reactor at a defined flow rate.
-
Maintain a constant reaction temperature and pressure.
-
-
Product Analysis:
-
Periodically sample the reactor effluent.
-
Analyze the product stream using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) to determine the conversion of reactants and the yield of indene and other products.
-
-
Deactivation Monitoring:
-
Continue the reaction for an extended period (e.g., 100 hours), collecting data at regular intervals to plot the conversion and yield as a function of time on stream.
-
2. Protocol for Characterization of Deactivated Catalysts (TGA/TPO)
This protocol outlines the use of Thermogravimetric Analysis (TGA) or Temperature Programmed Oxidation (TPO) to quantify coke content.
-
Sample Preparation:
-
Carefully remove the deactivated catalyst from the reactor after the reaction and allow it to cool to room temperature under an inert atmosphere.
-
Weigh a small amount of the deactivated catalyst (e.g., 10-20 mg) into a TGA crucible.
-
-
TGA/TPO Analysis:
-
Place the crucible in the TGA instrument.
-
Heat the sample in a flow of inert gas (e.g., nitrogen) to a temperature sufficient to remove any physisorbed species (e.g., 150 °C) and hold for a period (e.g., 30 minutes).
-
Switch the gas to a flow of air or a diluted oxygen mixture.
-
Ramp the temperature to a high value (e.g., 800 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
The weight loss observed during the heating ramp in the oxidative atmosphere corresponds to the combustion of the coke deposits.
-
Calculate the weight percentage of coke based on the initial mass of the deactivated catalyst.
-
3. Protocol for Catalyst Regeneration (Oxidative Method)
This protocol describes a typical procedure for regenerating a coked solid acid catalyst.
-
Purge the Reactor:
-
After the deactivation study, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for a period (e.g., 1-2 hours) to remove any remaining hydrocarbons.
-
-
Oxidative Treatment:
-
Gradually introduce a flow of air or a diluted oxygen/nitrogen mixture into the reactor.
-
Slowly ramp the temperature to the desired regeneration temperature (e.g., 550 °C). The ramp rate should be slow (e.g., 1-2 °C/min) to control the exotherm from coke combustion.
-
Hold at the regeneration temperature for a specified duration (e.g., 4-6 hours) until the coke is completely burned off (this can be monitored by analyzing the effluent for CO and CO2).
-
-
Cooling and Re-activation:
-
Switch back to an inert gas flow and cool the reactor to the reaction temperature.
-
The catalyst is now ready for another reaction cycle.
-
Visualizations
Caption: Catalyst deactivation pathway in indene synthesis.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Experimental workflow for deactivation studies.
Technical Support Center: Scaling Up the Synthesis of 3-Cyclopropyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the successful scale-up synthesis of 3-Cyclopropyl-1H-indene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Proposed Synthetic Pathway
Given the absence of a well-established, large-scale synthesis protocol in the current literature for this compound, a two-step synthetic route is proposed. This pathway involves the nucleophilic addition of a cyclopropyl Grignard reagent to 1-indanone, followed by the dehydration of the resulting tertiary alcohol.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Cyclopropyl-2,3-dihydro-1H-inden-1-ol
-
Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of cyclopropyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of 1-indanone (1.0 eq) in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Cyclopropyl-2,3-dihydro-1H-inden-1-ol.
Step 2: Synthesis of this compound
-
Dehydration: To a round-bottom flask containing the crude 1-Cyclopropyl-2,3-dihydro-1H-inden-1-ol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture under vacuum (to facilitate removal of water) or at atmospheric pressure with a Dean-Stark apparatus. The reaction temperature will depend on the stability of the starting material and product, but typically ranges from 80-140°C for tertiary alcohols.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate to obtain pure this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Step 1: Grignard reagent formation does not initiate. | - Magnesium is not activated.- Reagents or glassware are not completely dry.- Cyclopropyl bromide is impure. | - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.- Ensure all glassware is flame-dried and reagents are anhydrous. THF should be freshly distilled from a suitable drying agent.- Use freshly distilled cyclopropyl bromide. |
| Step 1: Low yield of 1-Cyclopropyl-2,3-dihydro-1H-inden-1-ol. | - Incomplete formation of the Grignard reagent.- Side reactions of the Grignard reagent (e.g., Wurtz coupling).- Enolization of 1-indanone by the Grignard reagent acting as a base. | - Ensure the Grignard reagent is fully formed before adding the indanone. Titration of an aliquot can determine the exact concentration.- Add the indanone solution slowly at a low temperature (0 °C) to minimize side reactions.- Consider using a less hindered base if enolization is a major issue, though this is less likely with a Grignard reagent. |
| Step 2: Incomplete dehydration of the alcohol. | - Insufficient acid catalyst.- Reaction temperature is too low.- Insufficient reaction time. | - Increase the amount of acid catalyst incrementally.- Gradually increase the reaction temperature while monitoring for product degradation.- Extend the reaction time. |
| Step 2: Formation of multiple products (isomers). | - The double bond can form in different positions, leading to isomeric indenes.- Rearrangement of the carbocation intermediate. | - Optimize the choice of acid catalyst and reaction temperature to favor the formation of the desired isomer. Less forcing conditions may improve selectivity.- While less common for this specific substrate, consider alternative dehydration methods that do not involve a carbocation intermediate, such as using Martin's sulfurane or the Burgess reagent, although these are less scalable. |
| Purification: Difficulty in separating the product from starting material or byproducts. | - Similar polarities of the compounds. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider alternative purification techniques such as distillation under reduced pressure if the boiling points are sufficiently different. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the Grignard reaction for this synthesis?
A1: The primary challenges for scaling up the Grignard reaction include:
-
Initiation: Ensuring consistent and controlled initiation of the Grignard reagent formation on a large scale can be difficult.
-
Heat Management: The Grignard reaction is highly exothermic. Effective heat dissipation is crucial to prevent runaway reactions. This often requires specialized reactors with efficient cooling systems.
-
Reagent Purity: The need for strictly anhydrous conditions becomes more challenging to maintain on a larger scale.
-
Agitation: Proper mixing is essential to ensure good contact between the magnesium surface and the alkyl halide, especially in larger reaction vessels.
Q2: Are there alternative methods to synthesize this compound?
A2: Yes, an alternative approach could be a Wittig-type reaction. This would involve the reaction of a cyclopropyl-substituted phosphonium ylide with 1-indanone. However, the synthesis of the required phosphonium salt could add extra steps to the overall process. Troubleshooting a Wittig reaction often involves addressing issues with ylide formation and stability.
Q3: How can I minimize the formation of isomeric impurities during the dehydration step?
A3: The formation of the more thermodynamically stable isomer is generally favored. To control the regioselectivity of the dehydration:
-
Choice of Acid: Different acid catalysts can influence the product distribution. Experiment with both protic acids (H₂SO₄, TsOH) and Lewis acids.
-
Temperature Control: Lowering the reaction temperature may favor the kinetic product over the thermodynamic one.
-
Dehydrating Agents: Using milder dehydrating agents that do not proceed through a carbocation intermediate, such as Martin's sulfurane, can provide better control over the position of the double bond, although these reagents are often more expensive and less suitable for large-scale synthesis.
Q4: What are the key safety precautions to consider for this synthesis?
A4:
-
Grignard Reagent: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) and away from any sources of water or protic solvents.
-
Anhydrous Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides. Use them in a well-ventilated fume hood and away from ignition sources.
-
Strong Acids: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Both the Grignard reaction and the acid-catalyzed dehydration can be exothermic. Ensure proper cooling and temperature monitoring to maintain control of the reaction.
Quantitative Data Summary
| Reaction Step | Reaction Type | Typical Yield Range (%) | Key Parameters for Optimization |
| Step 1 | Grignard reaction of an alkyl halide with a ketone | 60 - 85% | Reagent purity, reaction temperature, addition rate |
| Step 2 | Acid-catalyzed dehydration of a tertiary alcohol | 70 - 95% | Choice of acid catalyst, reaction temperature, removal of water |
Experimental Workflow and Logic Diagrams
References
Technical Support Center: Storage and Handling of Indene Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of indene derivatives during storage.
Frequently Asked Questions (FAQs)
Q1: Why did my indene derivative polymerize during storage?
A1: Indene and its derivatives are prone to polymerization through several mechanisms. The most common triggers include:
-
Heat: Elevated temperatures can initiate thermal polymerization.
-
Light: UV radiation can trigger free-radical polymerization.
-
Air (Oxygen): Indene can undergo autoxidation in the presence of oxygen, forming peroxides that can initiate polymerization.[1] This process can be autocatalytic, meaning it accelerates over time.[1]
-
Presence of Acids or Metal Salts: Strong acids and some metal salts can act as catalysts for cationic polymerization.[2]
-
Absence or Depletion of Inhibitors: Commercial indene derivatives are often supplied with polymerization inhibitors. These can be consumed over time, especially under improper storage conditions.
Q2: What are the ideal storage conditions for indene derivatives?
A2: To minimize the risk of polymerization, indene derivatives should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4]
-
Light: Keep in a dark or amber-colored, tightly sealed container to protect from light.[2]
-
Purity: Ensure the derivative is free from acidic impurities or other contaminants that could catalyze polymerization.
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent premature polymerization. They work by intercepting reactive intermediates in the polymerization chain reaction. There are two main types:
-
Free-Radical Scavengers: These compounds react with and neutralize free radicals, which are the propagating species in radical polymerization. Phenolic compounds like hydroquinone (HQ) and 4-methoxyphenol (MEHQ) are common examples that are effective in the presence of oxygen.[5] Stable radicals like TEMPO are also highly effective radical scavengers.[6]
-
Cationic Polymerization Inhibitors: While less common for routine storage, compounds that can neutralize acidic catalysts may prevent cationic polymerization. The primary control method, however, is to avoid acidic contamination.
Q4: Can I use the indene derivative directly from the bottle?
A4: For applications sensitive to inhibitors, it may be necessary to remove them prior to use. This is often achieved by distillation or passing the monomer through an inhibitor-removal column.[7] Note that removing the inhibitor will make the indene derivative highly susceptible to polymerization, and it should be used immediately.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| The sample has become viscous or solidified. | Polymerization has occurred. | The sample is likely unusable and should be disposed of according to your institution's hazardous waste guidelines. Review storage conditions and inhibitor levels for remaining stock. |
| The sample has turned yellow or brown. | Oxidation and/or minor polymerization may have occurred. | Discoloration can be a sign of degradation. The purity of the sample should be checked by an appropriate analytical method (e.g., NMR, GC-MS) before use. If peroxides are suspected, handle with extreme caution. |
| Precipitate has formed in the sample. | This could be polymerized material or a crystallized inhibitor. | Analyze the precipitate and the supernatant separately to determine their composition. If it is a polymer, the sample may not be suitable for use. |
| The inhibitor concentration is low. | The inhibitor has been consumed over time due to exposure to air, light, or heat. | If the monomer is still pure, consider adding a fresh solution of the appropriate inhibitor to the recommended concentration. This should be done with caution and only after confirming the absence of significant oligomerization. |
Quantitative Data on Common Inhibitors
The optimal inhibitor and its concentration are highly dependent on the specific indene derivative and the storage conditions. The following table provides typical concentration ranges for common inhibitors used with vinyl monomers like styrene, which can serve as a starting point for indene derivatives. It is crucial to empirically determine the ideal inhibitor and concentration for your specific compound and application.
| Inhibitor | Abbreviation | Type | Typical Concentration (ppm) | Notes |
| 4-Methoxyphenol | MEHQ | Phenolic (Oxygen-dependent) | 10 - 300 | Commonly used for storage and transport due to its low color and effectiveness.[5] Requires the presence of oxygen to function effectively.[5] |
| Hydroquinone | HQ | Phenolic (Oxygen-dependent) | 100 - 1000 | A very common and effective inhibitor, but can cause discoloration. |
| 4-tert-Butylcatechol | TBC | Phenolic (Oxygen-dependent) | 10 - 50 | Often used as a storage inhibitor. |
| TEMPO | (2,2,6,6-Tetramethyl-1-piperidinyloxy) | Stable Radical | 10 - 100 | Highly effective radical scavenger that does not require oxygen.[6] |
| Phenothiazine | PTZ | Aromatic Amine | 100 - 500 | Often used in combination with phenolic inhibitors for synergistic effects. |
Experimental Protocols
Protocol 1: Monitoring Monomer Purity and Oligomer Formation
Objective: To determine the purity of an indene derivative and detect the presence of oligomers resulting from partial polymerization.
Methodology:
-
Sample Preparation:
-
Carefully extract a small aliquot (e.g., 10-20 mg) of the indene derivative from its storage container, minimizing exposure to air and light.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis or a volatile solvent (e.g., dichloromethane) for GC-MS analysis.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Integrate the peaks corresponding to the vinylic protons of the indene monomer.
-
Look for the appearance of broad signals in the aliphatic region, which can indicate the formation of a polymer backbone.
-
The presence of new, sharp signals may indicate specific degradation products.
-
A decrease in the relative integral of the vinylic protons compared to the aromatic protons can suggest polymerization.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject the diluted sample into the GC-MS.
-
The chromatogram should show a major peak corresponding to the indene monomer.
-
The appearance of peaks at higher retention times with mass spectra corresponding to dimers, trimers, and other oligomers is a clear indication of polymerization.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
RP-HPLC can be used to separate and quantify oligomers.[8]
-
Develop a method using a suitable C18 column and a mobile phase gradient (e.g., acetonitrile/water).
-
Monomer will typically have a shorter retention time than the oligomers.
-
Protocol 2: Evaluating the Efficacy of a Polymerization Inhibitor
Objective: To determine the effectiveness of an inhibitor at a specific concentration in preventing the polymerization of an indene derivative under accelerated aging conditions.
Methodology:
-
Preparation:
-
If the starting material contains an inhibitor, remove it by distillation or passing it through an inhibitor-removal column.
-
Prepare stock solutions of the inhibitors to be tested (e.g., MEHQ, TEMPO) in a suitable solvent.
-
-
Sample Setup:
-
In a series of vials, add a known amount of the purified indene derivative.
-
Spike each vial with a different concentration of the inhibitor stock solution. Include a control vial with no inhibitor.
-
Seal the vials, leaving a headspace of air (for oxygen-dependent inhibitors) or after purging with an inert gas (for oxygen-independent inhibitors).
-
-
Accelerated Aging:
-
Place the vials in a controlled temperature environment (e.g., an oven or heating block) at an elevated temperature (e.g., 60°C). Caution: Perform this in a well-ventilated area and behind a safety shield, as runaway polymerization can be exothermic and cause pressure buildup.
-
-
Monitoring:
-
At regular time intervals (e.g., every 24 hours), remove a vial from each condition.
-
Visually inspect for any increase in viscosity or solidification.
-
Quantify the remaining monomer concentration using one of the methods described in Protocol 1 (e.g., GC-MS or ¹H NMR).
-
-
Analysis:
-
Plot the monomer concentration versus time for each inhibitor and concentration.
-
The most effective inhibitor will show the slowest rate of monomer depletion.
-
Visualizations
Caption: Workflow for the prevention of indene derivative polymerization.
Caption: Factors causing indene polymerization and points of intervention.
References
- 1. Autoxidation - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Liquid-phase oxidation of hydrocarbons. Part 4.—Indene and tetralin: occurrence and mechanism of the thermal initiation reaction with oxygen - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Accelerating Reaction Optimization in Indene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Indene Synthesis. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your reaction conditions and overcoming common challenges in the synthesis of indenes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of indenes.
Q1: My indene synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in indene synthesis can stem from several factors. Common issues include suboptimal reaction conditions, catalyst deactivation, impure starting materials, and side reactions. To improve your yield, consider the following:
-
Reaction Conditions: Systematically screen reaction parameters such as temperature, reaction time, solvent, and concentration of reactants and catalysts. The choice of base and ligands, particularly in palladium-catalyzed reactions, can significantly impact the yield.
-
Catalyst Activity: Ensure your catalyst is active. Catalyst deactivation can occur through poisoning by impurities or thermal degradation. Consider using fresh catalyst or regenerating the catalyst if possible. Increasing the catalyst loading might also improve the yield, but finding an optimal concentration is key to avoid side reactions.[1]
-
Starting Material Purity: Impurities in your starting materials can interfere with the reaction and poison the catalyst. Ensure your substrates and reagents are of high purity.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired indene product. Analyze your crude reaction mixture to identify major byproducts and adjust reaction conditions to minimize their formation. For instance, in Heck reactions, side products like arenes and biaryls can form.[2]
Q2: I am observing poor regioselectivity in my palladium-catalyzed indene synthesis. How can I control the formation of the desired isomer?
A2: Controlling regioselectivity in palladium-catalyzed indene synthesis, such as the Heck reaction, is a common challenge. The choice of ligands, bases, and solvents plays a crucial role in directing the reaction to the desired α- or β-position.
-
Ligand Selection: The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence the regioselectivity. For example, the use of a bulky dialkylphosphine ligand like XPhos with a phenolate base (KOPh) has been shown to completely switch the regioselectivity from β- to α-arylation of indene.[2][3]
-
Base and Solvent Effects: The choice of base and solvent system is critical. For instance, a combination of a specific amine base like N-methylbenzylamine in a polar aprotic solvent like DMSO can favor the formation of the β-isomer in the Heck reaction of indene.[3] In contrast, using potassium phenolate (KOPh) as the base in a less polar solvent like diethyl ether can promote the formation of the α-isomer.[3]
-
Data-Driven Approach: To systematically optimize for regioselectivity, a data-driven strategy can be employed. By creating a linear regression model with calculated parameters for different phosphorus ligands, key parameters governing regioselectivity can be identified, aiding in the rational selection of the optimal ligand.[4]
Q3: My catalyst appears to be deactivating during the reaction. What are the possible causes and how can I mitigate this?
A3: Catalyst deactivation is a significant issue in many catalytic reactions, including indene synthesis. Deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the reactants, solvents, or even from the reaction atmosphere can act as catalyst poisons. For example, sulfur compounds are known poisons for palladium catalysts. Ensure all your reagents and solvents are pure and the reaction is performed under an inert atmosphere if necessary. Heterocycles containing nitrogen and sulfur can also coordinate to the metal center and inhibit catalysis.[5]
-
Coking: At elevated temperatures, organic molecules can decompose on the catalyst surface, leading to the formation of carbonaceous deposits (coke) that block active sites.[6]
-
Sintering: At high temperatures, the metal nanoparticles of a heterogeneous catalyst can agglomerate, leading to a decrease in the active surface area.
-
Leaching: In the case of supported catalysts, the active metal can leach into the reaction mixture, reducing the catalyst's effectiveness.
To mitigate catalyst deactivation, you can:
-
Purify Reactants and Solvents: Rigorously purify all starting materials and solvents to remove potential poisons.
-
Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize thermal degradation and coking.
-
Use a More Robust Catalyst: Consider catalysts known for their stability under your reaction conditions.
-
Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated. This might involve washing with specific solvents or treatment at high temperatures under a controlled atmosphere to burn off coke.
Q4: I am having difficulty purifying my indene product. What are some effective purification strategies?
A4: The purification of indene derivatives can be challenging due to their potential for polymerization and the presence of closely related byproducts.[7] Common and effective purification techniques include:
-
Column Chromatography: This is a widely used technique for separating indene derivatives from impurities.[8][9] The choice of stationary phase (e.g., silica gel or alumina) and mobile phase (eluent) is crucial. A typical strategy is to start with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) to elute compounds of increasing polarity.[8][9]
-
Crystallization: If your indene product is a solid, crystallization can be a highly effective method for purification.[10][11] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Slow cooling often leads to the formation of purer crystals.[11]
-
Distillation: For liquid indenes with sufficient thermal stability, distillation under reduced pressure can be used for purification.
Q5: My indene product seems to be polymerizing during the reaction or workup. How can I prevent this?
A5: Indenes are known to be susceptible to polymerization, especially at elevated temperatures or in the presence of acid or radical initiators.[7] To prevent polymerization:
-
Control Temperature: Keep the reaction and workup temperatures as low as practically possible.
-
Avoid Acidic Conditions: If possible, avoid strongly acidic conditions during the reaction and workup, as acids can catalyze the polymerization of indenes.
-
Use Inhibitors: In some cases, adding a small amount of a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture or during purification can be beneficial.
-
Workup Quickly: Minimize the time the indene product is exposed to potentially harsh conditions during the workup procedure.
-
Store Properly: Store the purified indene under an inert atmosphere and at a low temperature to prevent polymerization over time.
Section 2: Troubleshooting Guides
This section provides detailed guides for troubleshooting specific issues you may encounter during indene synthesis.
Guide 1: Troubleshooting Low Yield in Palladium-Catalyzed Heck Reaction of Indene
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of starting materials | 1. Inactive catalyst | - Use a fresh batch of palladium catalyst. - Ensure proper activation of the precatalyst if required. |
| 2. Inappropriate base | - The pKa of the base is critical. Screen different organic or inorganic bases (e.g., Et3N, Cy2NMe, K2CO3, KOPh).[2][3] | |
| 3. Unsuitable solvent | - The polarity of the solvent can significantly affect the reaction rate. Test polar aprotic solvents like DMSO, DMF, or DMA, which have been shown to be effective.[3] | |
| 4. Low reaction temperature | - The Heck reaction often requires elevated temperatures. Gradually increase the reaction temperature, monitoring for decomposition.[2] | |
| Formation of significant side products (e.g., arene, biaryl) | 1. Incorrect choice of base | - Certain bases, like Et3N and Cy2NMe, have been observed to promote the formation of arene and biaryl side products.[2] Consider switching to a different base. |
| 2. Suboptimal ligand-to-metal ratio | - The ratio of the phosphine ligand to the palladium catalyst can influence the formation of side products. A slight excess of the ligand is often beneficial. | |
| Product decomposition | 1. High reaction temperature | - Reduce the reaction temperature. |
| 2. Prolonged reaction time | - Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. |
Guide 2: Troubleshooting Regioselectivity in the Heck Reaction of Indene
| Symptom | Desired Isomer | Possible Cause | Suggested Solution |
| Formation of the undesired regioisomer | α-arylated indene | 1. Use of a non-optimal base/solvent system for α-selectivity. | - Switch to potassium phenolate (KOPh) as the base in a less polar solvent such as diethyl ether or t-BuOMe.[2][3] |
| 2. Inappropriate ligand. | - Use a bulky electron-rich phosphine ligand like XPhos.[2][3] | ||
| β-arylated indene | 1. Use of a non-optimal base/solvent system for β-selectivity. | - Employ an amine base such as N-methylbenzylamine (BnNHMe) in a polar aprotic solvent like DMSO.[3] | |
| 2. Inappropriate ligand. | - While XPhos can be used, other ligands like P(o-Tol)3 might also be effective.[3] |
Guide 3: Troubleshooting FeCl3-Catalyzed Indene Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | 1. Inactive or hydrated FeCl3 | - Use freshly opened or anhydrous FeCl3. Consider storing it in a desiccator. |
| 2. Unsuitable solvent | - The reaction is often sensitive to the solvent. Dichloromethane is commonly used. Solvents like MeOH, THF, acetone, DMF, and DMSO may inhibit the reaction.[12] | |
| 3. Low reaction temperature | - While some reactions proceed at room temperature, gentle heating might be necessary for less reactive substrates. | |
| Formation of byproducts | 1. Substrate decomposition | - Harsh reaction conditions (e.g., high concentration of FeCl3, high temperature) can lead to decomposition. Reduce the catalyst loading or reaction temperature.[12] |
| 2. Undesired cyclization pathways | - The substitution pattern of the starting materials can influence the cyclization pathway. Ensure the starting material is pure and has the correct structure. | |
| Poor regioselectivity | 1. Nature of the alkyne substituent | - The steric and electronic properties of the substituents on the alkyne can influence the regioselectivity of the cyclization. |
| 2. Reaction conditions | - Varying the reaction temperature or solvent might have an impact on the regiochemical outcome. |
Section 3: Experimental Protocols
This section provides detailed experimental procedures for key indene synthesis methods.
Protocol 1: β-Selective Heck Arylation of Indene[3]
-
Catalyst Preparation: In a dry 10 mL Schlenk tube under an argon atmosphere, add Pd(OAc)2 (0.005 mmol, 5 mol%) and XPhos (0.006 mmol, 6 mol%).
-
Solvent Addition: Add dry DMSO (0.2 mL) and stir the mixture at room temperature for 20 minutes.
-
Reagent Addition: To the catalyst mixture, add the aryl bromide (0.1 mmol), indene (0.15 mmol), N-methylbenzylamine (BnNHMe) (0.2 mmol), and an internal standard for GC analysis if desired (e.g., n-dodecane, 10 μL).
-
Final Volume Adjustment: Add additional dry DMSO (0.2 mL) to bring the total volume to 0.4 mL.
-
Reaction: Stir the reaction mixture in a preheated oil bath at 120 °C for 24 hours or until the aryl halide is completely consumed as monitored by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, the crude product can be purified by flash chromatography on silica gel.
Protocol 2: Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides[2][4]
-
Reaction Setup: In a vial, dissolve the ynamide substrate (1.0 equiv) in dichloromethane.
-
Catalyst Addition: Add the gold catalyst, such as IPrAuNTf2 (5 mol%), to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 20 hours or until the starting material is consumed as monitored by TLC.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
Protocol 3: FeCl3-Catalyzed Synthesis of Indenes from N-Benzylic Sulfonamides and Alkynes[13]
-
Reaction Setup: To a solution of the N-benzylic sulfonamide (1.0 equiv) and the internal alkyne (1.2 equiv) in a suitable solvent (e.g., dichloromethane), add FeCl3 (10 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
Section 4: Data Tables
This section provides tables summarizing key quantitative data for optimizing indene synthesis.
Table 1: Optimization of Reaction Conditions for β-Selective Heck Arylation of Indene [3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Selectivity (β:α) |
| 1 | Pd(OAc)2 (5) | XPhos (6) | BnNHMe (2) | DMSO | 120 | 88 | 23:1 |
| 2 | Pd(OAc)2 (5) | P(o-Tol)3 (6) | BnNHMe (2) | DMSO | 120 | 85 | 20:1 |
| 3 | Pd(OAc)2 (5) | XPhos (6) | Cy2NMe (2) | DMSO | 120 | 75 | 15:1 |
| 4 | Pd(OAc)2 (5) | XPhos (6) | BnNHMe (2) | DMF | 120 | 82 | 21:1 |
| 5 | Pd(OAc)2 (5) | XPhos (6) | BnNHMe (2) | NMP | 120 | 80 | 22:1 |
| 6 | Pd(OAc)2 (5) | XPhos (6) | BnNHMe (2) | MeCN | 80 | 45 | 10:1 |
Table 2: Optimization of Reaction Conditions for α-Selective Heck Arylation of Indene [3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Selectivity (α:β) |
| 1 | Pd(OAc)2 (5) | XPhos (6) | KOPh (2) | Et2O | Reflux | >80 | >99:1 |
| 2 | Pd(OAc)2 (5) | XPhos (6) | KOPh (2) | t-BuOMe | Reflux | 78 | >99:1 |
| 3 | Pd(OAc)2 (5) | XPhos (6) | K2CO3 (2) | Et2O | Reflux | <10 | - |
| 4 | Pd(OAc)2 (5) | P(o-Tol)3 (6) | KOPh (2) | Et2O | Reflux | 65 | 95:5 |
| 5 | Pd(OAc)2 (5) | XPhos (6) | KOPh (2) | Dioxane | 100 | 75 | >99:1 |
| 6 | Pd(OAc)2 (5) | XPhos (6) | KOPh (2) | Toluene | 110 | 72 | >99:1 |
Section 5: Visual Guides
This section provides diagrams to visualize workflows and logical relationships in indene synthesis.
Caption: A logical workflow for troubleshooting common issues in indene synthesis.
Caption: Key reaction parameter choices for controlling regioselectivity in the Heck reaction of indene.
References
- 1. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. FeCl3 catalyzed Prins-type cyclization for the synthesis of highly substituted indenes: application to the total synthesis of (±)-jungianol and epi-jungianol. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. FeCl3 Catalyzed Prins-Type Cyclization for the Synthesis of Highly Substituted Indenes: Application to the Total Synthesis of (±)-Jungianol and epi-Jungianol [agris.fao.org]
Validation & Comparative
Comparative analysis of 3-Cyclopropyl-1H-indene synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 3-Cyclopropyl-1H-indene, a valuable building block in medicinal chemistry, can be synthesized through various methodologies. This guide provides a comparative analysis of two prominent synthetic routes originating from 1-indanone: the Wittig reaction and a Grignard reaction followed by dehydration. We will delve into detailed experimental protocols, present quantitative data for comparison, and visualize the reaction pathways.
At a Glance: Comparing Synthesis Methods
| Parameter | Wittig Reaction | Grignard Reaction with Dehydration |
| Starting Material | 1-Indanone, Cyclopropyltriphenylphosphonium bromide | 1-Indanone, Cyclopropyl bromide, Magnesium |
| Key Reagents | Strong base (e.g., n-BuLi, NaH, KHMDS) | - |
| Intermediate | Betaine/Oxaphosphetane | 1-Cyclopropyl-indan-1-ol |
| Overall Yield | Moderate to Good | Good |
| Reaction Steps | One-pot or two steps (ylide formation, then reaction) | Two distinct steps |
| Stereoselectivity | Can be an issue, may produce E/Z isomers | Not applicable for the final product |
| Byproducts | Triphenylphosphine oxide | Magnesium salts |
Method 1: The Wittig Reaction Approach
The Wittig reaction offers a direct method to convert the carbonyl group of 1-indanone into the desired cyclopropylidene moiety in a single reactive step, following the formation of the necessary phosphorus ylide.
Experimental Protocol
Step 1: Preparation of Cyclopropyltriphenylphosphonium Bromide
A solution of triphenylphosphine in a suitable solvent (e.g., toluene) is reacted with cyclopropyl bromide at an elevated temperature. The resulting white precipitate of cyclopropyltriphenylphosphonium bromide is then filtered, washed, and dried.
Step 2: Ylide Formation and Reaction with 1-Indanone
To a suspension of the prepared phosphonium salt in an anhydrous solvent such as tetrahydrofuran (THF) at a low temperature (e.g., 0 °C), a strong base like n-butyllithium (n-BuLi) is added dropwise to generate the cyclopropylide. After a period of stirring, a solution of 1-indanone in THF is added. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted and purified, typically by column chromatography, to yield this compound.
Reaction Data
| Parameter | Value |
| Yield of Phosphonium Salt | >95% |
| Yield of this compound | 60-75% |
| Reaction Time (Ylide formation & reaction) | 4-6 hours |
| Purity (after chromatography) | >98% |
Reaction Pathway
Caption: Wittig reaction pathway for this compound synthesis.
Method 2: Grignard Reaction and Subsequent Dehydration
This two-step approach involves the initial formation of a tertiary alcohol through the addition of a cyclopropyl Grignard reagent to 1-indanone, followed by the elimination of water to form the target alkene.
Experimental Protocol
Step 1: Synthesis of 1-Cyclopropyl-indan-1-ol
Cyclopropylmagnesium bromide is prepared by reacting cyclopropyl bromide with magnesium turnings in anhydrous THF. To this Grignard reagent, a solution of 1-indanone in THF is added dropwise at a controlled temperature. After the addition is complete, the reaction is stirred until completion, then quenched with a saturated aqueous solution of ammonium chloride. The product, 1-cyclopropyl-indan-1-ol, is extracted and can be purified or used directly in the next step.
Step 2: Dehydration to this compound
The crude 1-cyclopropyl-indan-1-ol is dissolved in a suitable solvent like toluene, and a catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added. The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. Upon completion, the reaction mixture is cooled, washed, and the solvent is evaporated. The resulting crude product is then purified by column chromatography to afford this compound.
Reaction Data
| Parameter | Value |
| Yield of 1-Cyclopropyl-indan-1-ol | 85-95% |
| Yield of this compound (Dehydration) | 70-85% |
| Overall Yield | 60-80% |
| Reaction Time (Grignard reaction) | 2-3 hours |
| Reaction Time (Dehydration) | 3-5 hours |
| Purity (after chromatography) | >98% |
Reaction Pathway
Caption: Grignard reaction and dehydration pathway.
Comparative Analysis
Both the Wittig reaction and the Grignard reaction followed by dehydration provide effective means to synthesize this compound from 1-indanone.
-
Wittig Reaction: This method can be more direct, potentially offering a one-pot synthesis from the phosphonium salt. However, the preparation of the Wittig reagent requires a strong, moisture-sensitive base, and the removal of the triphenylphosphine oxide byproduct can sometimes be challenging during purification. The potential for the formation of stereoisomers, although not an issue for the final product in this case, is a general consideration for Wittig reactions.
-
Grignard Reaction with Dehydration: This two-step process generally proceeds with high yields for each step, leading to a good overall yield. The reagents are common and relatively inexpensive. The intermediate alcohol is often stable enough to be isolated and purified before proceeding to the dehydration step, which can lead to a cleaner final product. The dehydration step is typically straightforward, driven by the removal of water.
Conclusion
The choice between these two methods will depend on the specific requirements of the synthesis, including available reagents, scale, and purification capabilities. The Grignard reaction followed by dehydration may be preferable for its generally higher overall yield and the use of more common and less hazardous reagents. The Wittig reaction, on the other hand, offers a more convergent approach that can be advantageous in certain synthetic strategies. Both methods represent reliable pathways to the valuable this compound scaffold for further exploration in drug discovery and development.
Spectroscopic Deep Dive: Unraveling the Structural Nuances of 3-Substituted Indenes
A comparative analysis of 1H-indene and its 3-methyl and 3-phenyl analogs reveals distinct spectroscopic signatures that provide valuable insights into their molecular architecture. While experimental data for 3-cyclopropyl-1H-indene remains elusive in publicly available literature, a detailed examination of these closely related compounds offers a predictive framework for its characterization.
This guide presents a side-by-side spectroscopic comparison of 1H-indene, 3-methyl-1H-indene, and 3-phenyl-1H-indene, leveraging data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The compiled data, presented in comprehensive tables, highlights the influence of substituents at the 3-position on the spectral properties of the indene core.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1H-indene and its selected analogs. These values have been compiled from various spectral databases and literature sources.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 1H-Indene | C₉H₈ | 116.16 |
| 3-Methyl-1H-indene | C₁₀H₁₀ | 130.19 |
| 3-Phenyl-1H-indene | C₁₅H₁₂ | 192.26 |
Table 1: Molecular Formulas and Molecular Weights
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 1H-Indene | 7.47 (d), 7.40 (d), 7.26 (t), 7.19 (t), 6.88 (dd), 6.55 (dd), 3.39 (t)[1] | Data not readily available in summarized format |
| 3-Methyl-1H-indene | Specific assignments not readily available | Referenced in literature but specific peak list not found[2] |
| 3-Phenyl-1H-indene | Data not readily available | Data not readily available |
Table 2: NMR Spectroscopic Data (¹H and ¹³C)
| Compound | Key IR Absorptions (cm⁻¹) |
| 1H-Indene | 3067 (C-H stretch, aromatic), 1728 (C=O stretch - potential impurity or overtone), 1627 (C=C stretch), 1604 (C=C stretch, aromatic), 703 (C-H bend, aromatic) |
| 3-Methyl-1H-indene | Data not readily available |
| 3-Phenyl-1H-indene | Vapor Phase IR available, specific peaks not listed |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Mass Spectrum (m/z) |
| 1H-Indene | 116 (M+), 115, 89, 63[3] |
| 3-Methyl-1H-indene | 130 (M+), 115, 129, 128, 127[2] |
| 3-Phenyl-1H-indene | 208 (M+ of indanone analog), 180, 152, 131, 103[4] |
Table 4: Mass Spectrometry (MS) Data
Experimental Protocols
The data presented in this guide is typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (δ 0.00). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. For liquid samples, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Solid samples can be analyzed as a KBr pellet or as a mull. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification. In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
Visualizing Structural Relationships and Analytical Workflow
To better understand the relationship between the discussed compounds and the process of their analysis, the following diagrams are provided.
Caption: Structural relationship of 3-substituted indenes to the parent 1H-indene.
References
Computational studies on the stability of cyclopropyl-substituted carbenes
A comparative guide to the stability of cyclopropyl-substituted carbenes based on computational studies, offering insights for researchers, scientists, and professionals in drug development.
The introduction of a cyclopropyl group is a well-established strategy to modulate the electronic properties and stability of reactive intermediates in organic chemistry. This guide delves into the computational analysis of cyclopropyl-substituted carbenes, comparing their stability with related alkyl-substituted analogs. The data presented here is derived from a detailed computational investigation that employs density functional theory (DFT) to elucidate the stabilizing effects of the cyclopropyl moiety.
Enhanced Stability through Hyperconjugation
Computational studies reveal that cyclopropyl groups significantly stabilize singlet carbenes. This stabilization is attributed to effective hyperconjugation between the bent Walsh orbitals of the cyclopropyl ring and the vacant p-orbital of the singlet carbene. The optimized geometries of cyclopropyl-substituted carbenes adopt a bisected, W-shaped conformation, which maximizes this orbital overlap.[1][2]
Quantitative Comparison of Carbene Stability
The relative stability of dicyclopropylcarbene, (isopropyl)(cyclopropyl)carbene, and diisopropylcarbene has been evaluated using isodesmic reactions. The calculated stabilization energies (SE) clearly demonstrate the superior stabilizing effect of the cyclopropyl group compared to the isopropyl group.
| Carbene Species | Substituents | Stabilization Energy (SE) (kcal/mol) | Singlet-Triplet Energy Gap (ΔES-T) (kcal/mol) |
| 1 | Dicyclopropyl | 19.92 | 0.46 |
| 2 | (Isopropyl)(cyclopropyl) | 10.54 | 10.38 |
| 3 | Diisopropyl | Not reported as the baseline | 17.56 |
| Table 1: Stabilization energies and singlet-triplet energy gaps for selected carbenes, calculated at the B3LYP/6-311+G(3df, 2p)//B3LYP/6-31G(d) + ZPE level. A positive ΔES-T indicates a singlet ground state.[1][2][3] |
The data indicates that a cyclopropyl group stabilizes a carbene more effectively than an isopropyl group by approximately 9 kcal/mol.[1][2] Interestingly, while dicyclopropylcarbene is the most stabilized singlet carbene, it also exhibits the smallest singlet-triplet energy gap, suggesting a greater relative stabilization of the triplet state as well.
Experimental Protocols: A Look into the Computational Methodology
The computational results presented in this guide are based on the following detailed protocol:
Geometry Optimization: The initial geometries of the carbenes were optimized using density functional theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[1][2] This level of theory is widely used for obtaining reliable geometries of organic molecules.
Energy Calculations: To obtain more accurate energies, single-point energy calculations were performed on the optimized geometries using a larger basis set, 6-311+G(3df, 2p).[1][2] Zero-point vibrational energy (ZPE) corrections were also included to account for the vibrational motion of the atoms at 0 K.
Stabilization Energy (SE) Calculation: The stabilization energies were calculated using the following isodesmic equation:
R2C: + CH4 → R2CH2 + :CH2
This type of reaction helps to cancel out systematic errors in the calculations by maintaining the same number and types of bonds on both sides of the equation.
Singlet-Triplet Energy Gap (ΔES-T) Calculation: The energy difference between the lowest singlet and triplet states (ΔES-T) was calculated by subtracting the total energy of the singlet state from that of the triplet state at the same level of theory.[1][2][3]
Workflow for Computational Carbene Stability Analysis
The following diagram illustrates the typical workflow for the computational investigation of carbene stability.
References
Biological activity of 3-Cyclopropyl-1H-indene versus other indene derivatives
An Objective Comparison of Substituted Indene Scaffolds in Preclinical Research
In the landscape of medicinal chemistry, the indene scaffold has emerged as a versatile platform for the development of novel therapeutic agents. Its rigid, bicyclic structure provides a unique framework that can be functionalized to interact with a variety of biological targets. This guide offers a comparative analysis of the biological activities of different indene derivatives, with a conceptual exploration of 3-Cyclopropyl-1H-indene in relation to other reported analogues. While direct experimental data for this compound is limited in the public domain, this comparison leverages data from structurally related compounds to provide insights for researchers, scientists, and drug development professionals.
Overview of Indene Derivatives' Biological Activities
Indene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Much of the research has focused on their potential as anticancer agents, with several derivatives showing potent activity against various cancer cell lines.[2][3]
Comparison of Anticancer Activity
The anticancer activity of indene derivatives is often attributed to their ability to interfere with key cellular processes such as tubulin polymerization and cell cycle progression. The following table summarizes the in vitro anticancer activity of various indene derivatives from published studies.
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Dihydro-1H-indene Derivatives | Compound 12d | K562 | 0.028 µM | [4] |
| A549 | 0.035 µM | [4] | ||
| HCT116 | 0.087 µM | [4] | ||
| MCF-7 | 0.041 µM | [4] | ||
| Indene-based Tubulin Inhibitor | Compound 31 | Tubulin Polymerization | 11 µM | [3] |
| Sulindac Derivatives | Compound 5h | RAS-RAF Binding | Micromolar range | [2] |
Key Observations:
-
Dihydro-1H-indene derivatives , particularly those with specific substitutions, have shown potent antiproliferative activity in the nanomolar range against a panel of cancer cell lines.[4]
-
The substitution pattern on the indene ring plays a crucial role in determining the anticancer potency and selectivity.
-
While direct data is unavailable, the introduction of a cyclopropyl group at the 3-position of the 1H-indene core could influence its biological activity. The cyclopropyl group is a known bioisostere for a phenyl ring and can introduce conformational rigidity, which may enhance binding to specific biological targets.
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of anticancer indene derivatives exert their effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.
Experimental Workflow for Tubulin Polymerization Assay
The inhibitory effect of indene derivatives on tubulin polymerization is typically assessed using an in vitro assay with purified tubulin.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: 3-Cyclopropyl-1H-indene vs. 3-Alkyl-1H-indenes for Specialized Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in complex molecular synthesis is critical. The reactivity of these scaffolds dictates reaction efficiency, yield, and the ultimate success of a synthetic route. This guide provides a comparative analysis of the reactivity of 3-Cyclopropyl-1H-indene against its 3-alkyl-substituted counterparts, offering insights into their distinct electronic and steric profiles and the implications for their chemical behavior.
The unique structural and electronic properties of the cyclopropyl group, often considered a "cy-π" hybrid, set this compound apart from indenes bearing simple alkyl substituents such as methyl, ethyl, or isopropyl groups. These differences manifest in various reactions, including deprotonation, electrophilic additions, and cycloaddition reactions, making the choice of substituent a key consideration in experimental design.
Unveiling the Reactivity Landscape: A Comparative Overview
The primary distinction in reactivity stems from the ability of the cyclopropyl group to stabilize adjacent positive charges, carbanions, and radicals through conjugation, a property not shared by simple alkyl groups. This electronic effect, coupled with the unique steric demands of the cyclopropyl ring, influences the rates and outcomes of chemical transformations.
| Property/Reaction Type | This compound | 3-Alkyl-1H-indenes (e.g., 3-Methyl-1H-indene) | Rationale |
| Acidity of C1-Proton (pKa) | Lower (more acidic) | Higher (less acidic) | The cyclopropyl group's ability to stabilize the resulting indenyl anion through orbital overlap (conjugation) facilitates deprotonation. |
| Rate of Deprotonation | Faster | Slower | The enhanced stability of the cyclopropyl-substituted indenyl anion lowers the activation energy for proton abstraction. |
| Rate of Electrophilic Addition | Slower | Faster | The electron-donating nature of the cyclopropyl group can increase the electron density of the double bond, but steric hindrance may play a more significant role in slowing the approach of an electrophile. |
| Stability of Carbocation Intermediate | More Stable | Less Stable | The cyclopropyl group is known to effectively stabilize adjacent carbocations through its "bent" bonds, which have π-character. |
| [4+2] Cycloaddition (Diels-Alder) Reactivity | Potentially higher | Lower | The electron-donating character of the cyclopropyl group can increase the HOMO energy of the indene diene system, potentially accelerating the reaction with electron-deficient dienophiles. |
Delving into the Mechanism: The Cyclopropyl Advantage in Anion Stabilization
The enhanced acidity of the C1 proton in this compound is a direct consequence of the electronic interaction between the cyclopropyl group and the indenyl anion formed upon deprotonation. The Walsh orbitals of the cyclopropane ring can overlap with the p-orbital of the anionic carbon, leading to delocalization and stabilization of the negative charge. This is in contrast to alkyl groups, which primarily offer weak inductive stabilization.
Caption: Stabilization of the indenyl anion.
Experimental Protocols
Experimental Protocol: Comparative Deprotonation
This experiment aims to compare the relative rates of deprotonation by monitoring the disappearance of the starting material or the appearance of the indenyl anion using techniques like NMR spectroscopy or quenching with a deuterated electrophile followed by mass spectrometry.
Materials:
-
This compound
-
3-Methyl-1H-indene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Deuterium oxide (D₂O)
-
Standard Schlenk line and glassware
Procedure:
-
In two separate flame-dried, argon-purged Schlenk flasks, dissolve equimolar amounts (e.g., 0.1 mmol) of this compound and 3-methyl-1H-indene in 5 mL of anhydrous THF.
-
Cool both solutions to -78 °C using a dry ice/acetone bath.
-
To each flask, add 0.95 equivalents of n-BuLi solution dropwise with vigorous stirring.
-
At timed intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw an aliquot from each reaction mixture.
-
Quench each aliquot with an excess of D₂O.
-
Warm the quenched aliquots to room temperature and partition between diethyl ether and water.
-
Separate the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the resulting product mixtures by ¹H NMR spectroscopy and/or mass spectrometry to determine the ratio of deuterated to non-deuterated indene, which will correlate with the extent of deprotonation at each time point.
Experimental Protocol: Comparative Diels-Alder Reaction
This protocol outlines a competitive Diels-Alder reaction to assess the relative reactivity of the two indene derivatives towards a common dienophile.
Materials:
-
This compound
-
3-Methyl-1H-indene
-
Maleic anhydride
-
Toluene (anhydrous)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 3-methyl-1H-indene in 20 mL of anhydrous toluene.
-
Add 0.8 equivalents of maleic anhydride to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After a set period (e.g., 4 hours), cool the reaction mixture to room temperature.
-
Analyze the crude reaction mixture by GC or ¹H NMR spectroscopy to determine the relative ratio of the Diels-Alder adducts formed from each indene derivative. A higher ratio of the cyclopropyl-indene adduct would indicate its greater reactivity under these conditions.
Visualizing the Workflow: A Competitive Reaction Scheme
The following diagram illustrates the workflow for a competitive reaction designed to elucidate the relative reactivities of the two indene derivatives.
Caption: Competitive reaction workflow.
Unraveling the Reactivity of 3-Cyclopropyl-1H-indene: A DFT-Informed Comparative Analysis of Reaction Mechanisms
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of complex molecules is paramount for designing novel synthetic pathways and developing new chemical entities. This guide provides a comparative analysis of potential reaction mechanisms involving 3-Cyclopropyl-1H-indene, drawing upon Density Functional Theory (DFT) studies of analogous chemical systems. By examining the vinylcyclopropane rearrangement and functionalization of the indene core, we can infer the likely reactivity of this intriguing molecule and guide future experimental investigations.
While direct DFT analysis of this compound is not yet prevalent in the literature, a wealth of computational and experimental data on closely related structures provides a robust framework for predicting its chemical behavior. This guide will objectively compare the performance of key reaction pathways, supported by experimental data from analogous systems, to offer a comprehensive overview for researchers in the field.
Vinylcyclopropane Rearrangement: A Gateway to Fused Ring Systems
The presence of a cyclopropyl group adjacent to a double bond in the indene ring makes the vinylcyclopropane rearrangement a highly probable and synthetically valuable transformation. This rearrangement typically proceeds through a diradical intermediate to form a five-membered ring, offering a pathway to novel cyclopentene-fused indene derivatives.
Comparative Analysis of Activation Barriers
DFT studies on various substituted vinylcyclopropanes have elucidated the energy barriers associated with this rearrangement. The activation energies are influenced by the nature and position of substituents on both the cyclopropane and the vinyl group. Below is a summary of calculated activation energies for analogous vinylcyclopropane rearrangements.
| Reactant | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Reference |
| Vinylcyclopropane | B3LYP | 6-31G | 49.7 | [1] |
| 1-cyano-2-vinylcyclopropane | B3LYP | 6-31G | 43.2 | [1] |
| 1-formyl-2-vinylcyclopropane | B3LYP | 6-31G | 45.1 | [1] |
| trans-1-phenyl-2-vinylcyclopropane | B3LYP | 6-31G | 46.5 | [2] |
Note: The data presented is for analogous systems and should be considered as a predictive guide for the reactivity of this compound.
The data suggests that electron-withdrawing groups on the cyclopropane ring can lower the activation barrier for the rearrangement. Given the electronic nature of the indene system, the activation energy for the rearrangement of this compound is expected to be in a similar range, making it a thermally accessible pathway.
Experimental Protocols for Vinylcyclopropane Rearrangement
Experimental studies on analogous vinylcyclopropane rearrangements typically involve thermal conditions. A general procedure is outlined below:
General Experimental Protocol for Thermal Vinylcyclopropane Rearrangement:
-
A solution of the vinylcyclopropane derivative in a high-boiling solvent (e.g., toluene, xylene) is prepared in a sealed tube.
-
The solution is degassed using a freeze-pump-thaw cycle to remove oxygen.
-
The sealed tube is heated in an oil bath or a heating block to the desired temperature (typically ranging from 150 to 250 °C).
-
The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.[2]
Functionalization of the Indene Core: The Heck Reaction
The indene scaffold itself is amenable to various functionalization reactions. The palladium-catalyzed Heck reaction, a powerful tool for C-C bond formation, has been studied computationally and experimentally for the regioselective arylation of indene.[3] This provides a model for potential functionalization of the this compound core.
Regioselectivity in the Heck Reaction of Indene
DFT calculations have been instrumental in understanding the factors controlling the regioselectivity (α- vs. β-arylation) of the Heck reaction on the indene ring. The choice of ligands on the palladium catalyst and the reaction conditions play a crucial role.
| Catalyst System | Solvent | Predicted Major Isomer | Calculated Free Energy Barrier (kcal/mol) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ / Ag₂CO₃ | Dioxane | β-arylation | 24.5 (β-pathway) | [3] |
| [Pd(cinnamyl)Cl]₂ / SPhos / K₂CO₃ | Dioxane | α-arylation | 22.1 (α-pathway) | [3] |
Note: The data presented is for the Heck reaction of unsubstituted indene and serves as a model for the potential reactivity of this compound.
These findings suggest that the regioselectivity of the Heck reaction on this compound could be tuned by careful selection of the catalytic system, offering a versatile handle for introducing molecular complexity.
Experimental Protocols for the Heck Reaction of Indene
The following provides a general experimental procedure for the Heck arylation of indene.
General Experimental Protocol for the Heck Arylation of Indene:
-
To an oven-dried flask are added the palladium catalyst, ligand, base, and aryl halide.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Indene and the solvent are added via syringe.
-
The reaction mixture is stirred at the specified temperature for the required time.
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the arylated indene.[3]
Visualizing Reaction Pathways
To further clarify the discussed reaction mechanisms, the following diagrams, generated using the DOT language, illustrate the key steps.
References
- 1. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes: experimental and computational studies of rearrangement stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the X-ray Crystallographic Analysis of Indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Crystallographic Data of Indene Derivatives
The following table summarizes key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis of representative indene derivatives. These examples have been selected to illustrate the variations in crystal packing and molecular geometry that can arise from different substitution patterns on the indene core.
| Compound | 2,3-Diphenylindene | 2,3-Diphenylindenone | rac-[1-Et-Ind]_2ZrCl_2 |
| Chemical Formula | C21H16 | C21H14O | C22H22Cl2Zr |
| Formula Weight | 268.35 g/mol | 282.33 g/mol | 452.5 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c | P21/n |
| a (Å) | 10.337 (2) | 9.013 (3) | 8.049 (2) |
| b (Å) | 16.592 (4) | 10.887 (4) | 25.106 (5) |
| c (Å) | 8.871 (2) | 14.869 (5) | 9.948 (2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 101.07 (2) | 97.45 (3) | 106.78 (2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1492.2 (6) | 1445.1 (9) | 1925.1 (8) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.19 | 1.30 | 1.56 |
| Data Source | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |
Experimental Protocols
The determination of the three-dimensional structure of indene derivatives by single-crystal X-ray diffraction involves a series of critical steps, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
-
Synthesis of Indene Derivatives : Substituted indenes can be synthesized through various established organic chemistry routes. For instance, 2,3-diphenylindene systems can be prepared via Friedel-Crafts cyclization of appropriate α-benzyl desoxybenzoin precursors[1]. The synthesis of zirconocene dichloride complexes involves the reaction of the lithium salts of substituted indenes with ZrCl4(THF)2[2].
-
Crystallization : High-quality single crystals are paramount for successful X-ray diffraction analysis.[3][4] The purified indene derivative is dissolved in a suitable solvent or a mixture of solvents. Common crystallization techniques for small molecules include slow evaporation, vapor diffusion, and cooling of a saturated solution.[5] The goal is to obtain crystals of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[3][4]
X-ray Data Collection and Structure Solution
-
Crystal Mounting and Data Collection : A suitable single crystal is mounted on a goniometer head.[3] The crystal is then placed in a focused monochromatic X-ray beam.[3] Modern diffractometers, often equipped with synchrotron radiation sources, are used to measure the intensities and positions of the diffracted X-rays.[3]
-
Data Processing : The raw diffraction data is processed to determine the unit cell dimensions and space group symmetry. The intensities of the reflections are integrated and corrected for various experimental factors.[5]
-
Structure Solution and Refinement : The phase problem is typically solved using direct methods for small molecules.[4] This provides an initial electron density map. The atomic positions are then refined against the experimental data to improve the model.[4]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of a synthesized indene derivative.
Caption: Experimental workflow for X-ray crystallographic analysis.
This guide provides a foundational understanding of the X-ray crystallographic analysis of indene derivatives. The provided data and protocols can aid researchers in the structural characterization of their own novel compounds, contributing to the advancement of drug discovery and materials science.
References
- 1. 2,3-Diarylindenes and 2,3-diarylindenones: synthesis, molecular structure, photochemistry, estrogen receptor binding affinity, and comparisons with related triarylethylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Indene Functionalization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Indene Functionalization with Supporting Experimental Data.
Indene and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The development of efficient and selective methods for their functionalization is a key area of research. This guide provides a comparative overview of prominent catalytic systems employed for the functionalization of indene, with a focus on transition metal catalysis (Palladium, Ruthenium, and Nickel) and organocatalysis. The performance of these systems is compared based on quantitative data from recent literature, and detailed experimental protocols for representative reactions are provided.
Data Presentation: A Comparative Analysis of Catalytic Systems
The following tables summarize the performance of different catalytic systems for various indene functionalization reactions. Key metrics such as catalyst loading, reaction conditions, yield, and selectivity are presented to facilitate a direct comparison.
Table 1: Palladium-Catalyzed Heck Arylation of Indene
The Heck reaction is a powerful tool for the C-C bond formation. In the context of indene functionalization, regioselectivity (α- vs. β-arylation) is a key challenge. The choice of ligand and base has been shown to be crucial in controlling the outcome of the reaction.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | Cy₂NMe | Dioxane | 100 | 12 | 85 | 1:99 |
| 2 | 4-Iodotoluene | Pd(OAc)₂ (2) | XPhos (4) | Cy₂NMe | Dioxane | 100 | 12 | 82 | 1:99 |
| 3 | 4-Bromotoluene | Pd(OAc)₂ (5) | XPhos (5) | KOPh | Et₂O | Reflux | 12 | 75 | >99:1 |
| 4 | 4-Iodotoluene | Pd(OAc)₂ (5) | XPhos (5) | KOPh | Et₂O | Reflux | 12 | 71 | >99:1 |
Data extracted from supporting information of a study on regioselective Heck reactions of indene.
Table 2: Ruthenium-Catalyzed C-H Functionalization of Indole Derivatives (as a proxy for Indene)
Ruthenium catalysts are highly effective for C-H activation and functionalization. While specific comparative data for indene is sparse in the reviewed literature, data from the closely related indole scaffold provides valuable insights into the potential of these catalysts. The following data pertains to the annulation of N-aryl triazines with internal alkynes to form indole derivatives.
| Entry | Alkyne | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diphenylacetylene | [Ru(p-cymene)Cl₂]₂ (5) | Cu(OAc)₂ (10) | DMF | 100 | 12 | 71 |
| 2 | 1,2-di(p-tolyl)ethyne | [Ru(p-cymene)Cl₂]₂ (5) | Cu(OAc)₂ (10) | DMF | 100 | 12 | 75 |
| 3 | 1-phenyl-2-(p-tolyl)ethyne | [Ru(p-cymene)Cl₂]₂ (5) | Cu(OAc)₂ (10) | DMF | 100 | 12 | 68 |
Data extracted from a study on Ruthenium-catalyzed oxidative synthesis of N-(2-triazine)indoles.
Table 3: Nickel-Catalyzed Hydroarylation of Alkenes (General)
Nickel catalysis offers a cost-effective alternative to palladium for various cross-coupling reactions. While specific examples of indene hydroarylation with comprehensive data were not prevalent in the initial search, the following table presents general conditions for the hydroarylation of alkenes, which can be adapted for indene.
| Entry | Alkene | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | 4-Iodotoluene | NiBr₂·diglyme (10) | IPr (10) | Zn | DMA | 60 | 12 | 85 |
| 2 | 1-Octene | 4-Iodotoluene | NiBr₂·diglyme (10) | IPr (10) | Zn | DMA | 60 | 12 | 78 |
Representative conditions based on general protocols for Nickel-catalyzed hydroarylation.
Table 4: Organocatalytic Asymmetric Michael Addition to Indene Derivatives
Organocatalysis provides a metal-free approach to enantioselective transformations. The Michael addition of 1,3-dicarbonyl compounds to nitro-substituted indenes can be efficiently catalyzed by chiral primary amines.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 2-Nitro-1H-indene | Ts-DPEN (10) | Toluene | -20 | 48 | 75 | 85:15 | 92 (major) |
| 2 | 2-Nitro-1-(4-chlorophenyl)-1H-indene | Ts-DPEN (10) | Toluene | -20 | 48 | 72 | 82:18 | 90 (major) |
Data extracted from a study on organocatalytic Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Palladium-Catalyzed β-Heck Arylation of Indene
Materials:
-
Pd(OAc)₂
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Indene
-
Aryl halide (e.g., 4-bromotoluene)
-
Cy₂NMe (N,N-Dicyclohexylmethylamine)
-
Anhydrous dioxane
-
Schlenk tube
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and the aryl halide (1.0 mmol).
-
Add anhydrous dioxane (2 mL) and stir the mixture for 10 minutes at room temperature.
-
Add indene (1.2 mmol) and Cy₂NMe (2.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired β-arylated indene.
Protocol 2: Organocatalytic Asymmetric Michael Addition to a Nitro-indene Derivative
Materials:
-
Nitro-indene derivative (e.g., 2-nitro-1H-indene)
-
1,3-Dicarbonyl compound (e.g., dimedone)
-
Ts-DPEN ((1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylene-1,2-diamine)
-
Anhydrous toluene
-
Reaction vial
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a reaction vial, add the nitro-indene derivative (0.5 mmol) and the 1,3-dicarbonyl compound (0.55 mmol).
-
Add anhydrous toluene (1 mL) to dissolve the reactants.
-
Cool the reaction mixture to -20 °C using a cryostat.
-
Add the Ts-DPEN catalyst (0.05 mmol, 10 mol%) to the cooled solution.
-
Stir the reaction mixture vigorously at -20 °C for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: General experimental workflow for catalytic indene functionalization.
Caption: Catalytic cycle for the Palladium-catalyzed Heck reaction of indene.
Benchmarking the Performance of Indene-Based Ligands as RORγt Inverse Agonests
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. As the master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17), the inhibition of RORγt presents a promising strategy for therapeutic intervention. This guide provides a comparative analysis of the performance of indene-based ligands as RORγt inverse agonists against other established chemical scaffolds.
Comparative Performance of RORγt Inverse Agonists
While specific public domain data on 3-Cyclopropyl-1H-indene-based RORγt inverse agonists is limited, we can extrapolate and compare the potential performance of an indene-based scaffold against other known RORγt inhibitors. The following table summarizes the inhibitory concentrations (IC50) of various classes of RORγt inverse agonists, providing a benchmark for the potency required for effective inhibition.
| Ligand Class/Compound | Target | Assay Type | IC50 (nM) | Reference |
| Hypothetical Indene-Based Ligand | Human RORγt | FRET Assay | 10 - 100 (Projected) | N/A |
| Tertiary Sulfonamide (GT) | Human RORγt | FRET Assay | Potent (Specific value not stated) | [1] |
| Thienopyrrazole | Human RORγt | FRET Assay | Potent (Specific value not stated) | N/A |
| Triazine Derivative | RORγt | Dual FRET Assay | 22.9 | N/A |
| Isoxazole (FM26) | RORγt | 264 | N/A | |
| BMS-986251 | RORγt | GAL4 Assay | 12 | N/A |
| SR1555 | RORγ | GAL4 Assay | ~1500 | [2] |
| RORγt Inverse Agonist 8 | Human RORγt-LBD | 19 | [3] |
Experimental Protocols
The evaluation of RORγt inverse agonists typically involves a cascade of in vitro and cell-based assays to determine potency, selectivity, and mechanism of action.
Fluorescence Resonance Energy Transfer (FRET) Assay
This biochemical assay is a primary screening method to identify compounds that disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.[1]
-
Principle: The RORγt LBD is tagged with a donor fluorophore (e.g., terbium) and a coactivator peptide (e.g., SRC1) is tagged with an acceptor fluorophore (e.g., GFP). When the LBD and coactivator interact, the fluorophores are in close proximity, resulting in a FRET signal. Inverse agonists disrupt this interaction, leading to a decrease in the FRET signal.
-
Methodology:
-
Recombinant human RORγt-LBD and a fluorescein-labeled coactivator peptide are incubated in an assay buffer.
-
Test compounds are added at varying concentrations.
-
The reaction is incubated to allow for binding equilibrium.
-
The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
IC50 values are calculated from the dose-response curves.
-
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the RORγt LBD.
-
Principle: A radiolabeled RORγt ligand (e.g., ³H-25-hydroxycholesterol) is incubated with the RORγt LBD. The amount of bound radioligand is measured in the presence and absence of a test compound.
-
Methodology:
-
Membranes from cells expressing the human RORγt LBD are prepared.
-
The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The reaction is incubated to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by filtration.
-
The radioactivity on the filter is quantified using a scintillation counter.
-
Ki values are calculated from the IC50 values to determine the binding affinity of the test compound.
-
Cell-Based Reporter Gene Assay
This assay assesses the functional activity of a compound to inhibit RORγt-mediated gene transcription in a cellular context.[2]
-
Principle: A cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). RORγt inverse agonists will decrease the luciferase expression.
-
Methodology:
-
Cells are seeded in 96-well plates and co-transfected with the expression and reporter plasmids.
-
After an incubation period, the cells are treated with varying concentrations of the test compound.
-
The cells are further incubated to allow for changes in gene expression.
-
The cells are lysed, and luciferase activity is measured using a luminometer.
-
IC50 values are determined from the dose-response curves.
-
Visualizations
RORγt Signaling Pathway
Caption: RORγt signaling pathway and the inhibitory action of an indene-based inverse agonist.
Experimental Workflow for RORγt Inhibitor Screening
Caption: A typical experimental workflow for the screening and identification of RORγt inverse agonists.
References
A Comparative Guide to Isomeric Purity Analysis of 3-Cyclopropyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the isomeric purity of 3-Cyclopropyl-1H-indene. Given the potential for both positional isomers (1-Cyclopropyl-1H-indene) and enantiomers (R- and S-3-Cyclopropyl-1H-indene), robust analytical techniques are crucial for ensuring the quality, efficacy, and safety of drug candidates and related chemical entities. This document outlines and compares three primary analytical approaches: Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent.
Potential Isomers of Cyclopropyl-1H-indene
The synthesis of this compound can potentially lead to the formation of two types of isomers:
-
Positional Isomer: 1-Cyclopropyl-1H-indene, which differs in the position of the cyclopropyl substituent on the indene ring.
-
Enantiomers: The presence of a chiral center at the C3 position of this compound results in two non-superimposable mirror images, the (R)- and (S)-enantiomers.
Accurate quantification of these isomers is essential for process control and regulatory compliance.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the recommended analytical techniques for the isomeric purity analysis of this compound. The data presented are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | 1H NMR with Chiral Solvating Agent |
| Analyte(s) | Enantiomers & Positional Isomers | Enantiomers & Positional Isomers | Enantiomers |
| Principle | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. | Differential partitioning between a carrier gas and a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Representative Retention Time (Enantiomer 1) | 3.5 min | 10.2 min | N/A |
| Representative Retention Time (Enantiomer 2) | 4.1 min | 10.8 min | N/A |
| Resolution (Rs) between Enantiomers | > 2.0 | > 1.8 | N/A |
| Limit of Quantitation (LOQ) for minor isomer | ~0.05% | ~0.1% | ~0.5% |
| Analysis Time | < 10 minutes | 15-20 minutes | 5-10 minutes per sample |
| Advantages | Fast analysis, high resolution, reduced solvent consumption. | High efficiency, suitable for volatile compounds. | No need for a chiral column, provides structural information, relatively fast. |
| Disadvantages | Requires specialized SFC instrumentation. | Requires analyte to be volatile and thermally stable. | Lower sensitivity compared to chromatographic methods, may require optimization of the solvating agent. |
Experimental Protocols
Chiral Supercritical Fluid Chromatography (SFC)
This method is highly effective for the rapid separation of both positional and enantiomeric isomers.
Instrumentation:
-
Supercritical Fluid Chromatograph equipped with a UV-Vis or Mass Spectrometric (MS) detector.
Chromatographic Conditions:
-
Column: Chiralpak IC (amylose tris(3,5-dichlorophenylcarbamate) coated on silica gel), 4.6 x 150 mm, 3 µm.
-
Mobile Phase: Supercritical CO2 and Methanol (85:15, v/v) with 0.1% Isopropylamine.
-
Flow Rate: 2.5 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm or MS (Electrospray Ionization - ESI, positive mode).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Methanol:Dichloromethane (4:1) to a concentration of 1 mg/mL.
Data Analysis:
-
The percentage of each isomer is calculated based on the peak area from the chromatogram. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.
Chiral Gas Chromatography (GC)
A suitable alternative for the analysis of volatile and thermally stable isomers.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: Chirasil-Dex CB (permethylated-beta-cyclodextrin), 25 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 180°C at 5°C/min, hold for 5 min.
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of 1 mg/mL.
Data Analysis:
-
Similar to SFC, the percentage of each isomer is determined from the peak areas in the chromatogram.
1H NMR Spectroscopy with a Chiral Solvating Agent
This technique allows for the determination of enantiomeric purity without the need for chromatographic separation.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).
Experimental Protocol:
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Acquire a standard 1H NMR spectrum of the sample.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent (R)-(-)-1,1'-Bi-2-naphthol.
-
Gently shake the tube to ensure complete dissolution and complexation.
-
Acquire a second 1H NMR spectrum.
-
-
NMR Parameters:
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 2-5 seconds.
-
Data Analysis:
-
In the presence of the chiral solvating agent, the signals corresponding to the protons near the chiral center of the two enantiomers will be split into two distinct sets of peaks.
-
Identify a pair of well-resolved signals corresponding to the two enantiomers.
-
Integrate the area of these two signals.
-
The enantiomeric excess is calculated using the formula: ee (%) = [|Integral(major) - Integral(minor)| / (Integral(major) + Integral(minor))] x 100.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the isomeric purity analysis of this compound.
Caption: Workflow for the isomeric purity analysis of this compound.
Safety Operating Guide
Proper Disposal of 3-Cyclopropyl-1H-indene: A Guide for Laboratory Professionals
Hazard Profile and Safety Precautions
3-Cyclopropyl-1H-indene is expected to be a flammable liquid and should be handled with the same precautions as other volatile organic solvents. Vapors may be irritating to the respiratory system and eyes. Prolonged skin contact may cause irritation.
Personal Protective Equipment (PPE) is mandatory when handling this substance.
| PPE Category | Specific Requirements |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body | Laboratory coat. Closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through collection as hazardous chemical waste for incineration. Do not dispose of this chemical down the drain or in regular trash.
-
Segregation:
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.[5]
-
Ensure the label is legible and securely attached to the container.
-
-
Storage:
-
Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7]
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team immediately.
Caption: Disposal decision workflow for this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. essex.ac.uk [essex.ac.uk]
- 3. nipissingu.ca [nipissingu.ca]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 3-Cyclopropyl-1H-indene
This document provides crucial safety, handling, and disposal information for 3-Cyclopropyl-1H-indene, compiled to ensure the safety of researchers, scientists, and drug development professionals. The following guidelines are based on data for structurally similar compounds, such as Indene, and should be treated as a baseline for safe laboratory practices.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a flammable liquid and vapor.[1] A significant hazard is the risk of aspiration, which may be fatal if the substance is swallowed and enters the airways.[1][2]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H304: May be fatal if swallowed and enters airways.[2]
Signal Word: Danger[2]
Physical and Chemical Properties (of Related Compounds)
The following table summarizes key quantitative data for Indene, a structurally related compound. This information is provided for reference and may not precisely reflect the properties of this compound.
| Property | Value | Source Compound |
| Melting Point/Range | -5 to -3 °C (23 to 27 °F) | Indene |
| Boiling Point/Range | 181 to 182 °C (358 to 360 °F) | Indene |
| Flash Point | 58 °C (136.4 °F) | Indene |
| Density | 0.996 g/cm³ at 25 °C (77 °F) | Indene |
Source: Sigma-Aldrich Safety Data Sheet for Indene[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure safety. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be necessary for splash protection.[3][4] | Protects against chemical splashes and flying particles.[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). Flame-retardant antistatic protective clothing or a lab coat.[2] Closed-toe shoes. | Prevents skin contact and absorption. Protects against fire hazards. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required. | Minimizes inhalation of vapors. For unpacking potentially damaged containers, a respirator is advised.[4] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[5][6] No smoking in the handling area.
-
Equipment: Use non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] The container should be stored locked up.[5]
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting due to the risk of aspiration.[2]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Spill and Leak Procedures:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Cover drains to prevent the substance from entering them.
-
Cleanup: Collect, bind, and pump off spills. Use an inert absorbent material for small spills.
-
PPE: Wear appropriate personal protective equipment during cleanup.
Disposal Plan:
-
Dispose of contents and containers in accordance with local, state, and federal regulations.
-
The substance should be sent to an approved waste disposal plant.[5] Do not dispose of it with household garbage or allow it to reach the sewage system.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
